molecular formula C6H12N2O3 B2697220 2-(1,4-Dioxan-2-yl)acetohydrazide CAS No. 2119574-87-5

2-(1,4-Dioxan-2-yl)acetohydrazide

Cat. No.: B2697220
CAS No.: 2119574-87-5
M. Wt: 160.173
InChI Key: ZEAQJFQRFWNDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dioxan-2-yl)acetohydrazide (CAS 2119574-87-5) is a versatile hydrazide-containing compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. With a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol, this reagent features a reactive hydrazide group that enables its use in constructing diverse heterocyclic scaffolds. The primary research value of this compound lies in its role as a key precursor for the synthesis of various pharmacologically active structures. Hydrazide-hydrazones are a recognized class in drug discovery due to their wide spectrum of biological activities . This compound is particularly useful in condensation reactions for the preparation of 1,2,4-triazines, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities . The synthesis of 3,5,6-trisubstituted 1,2,4-triazines via condensation with 1,2-diketones is a predominant application . Furthermore, it can be cyclized to form 1,3-thiazolidin-4-ones, which are known for their antimicrobial and antitumor properties . The 1,4-dioxane moiety within its structure can influence the physicochemical properties of the resulting molecules and may contribute to binding interactions in biological systems. Researchers utilize this compound for the development of novel chemical entities for potential applications in anticancer , antimicrobial , and anti-inflammatory research. It is also employed in the synthesis of more complex molecules, such as phthalazinone derivatives investigated for their corrosion inhibition properties on metal surfaces . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet.

Properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-8-6(9)3-5-4-10-1-2-11-5/h5H,1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQJFQRFWNDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetohydrazide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,4-dioxan-2-yl)acetohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited specific research on this molecule, this document adopts a first-principles approach, deducing its chemical properties, reactivity, and potential biological significance from its constituent functional groups: the 1,4-dioxane ring and the acetohydrazide moiety. This guide offers a plausible synthetic route, a proposed workflow for its characterization, and an exploration of its potential as a scaffold in drug discovery, supported by authoritative literature on related chemical structures.

Introduction: Unveiling a Molecule of Latent Potential

This compound (CAS No. 2119574-87-5) is a unique organic molecule that merges the structural features of a saturated ether heterocycle with a reactive hydrazide group.[1][2] While specific peer-reviewed studies on this exact compound are scarce, its chemical architecture suggests a rich potential for derivatization and biological activity. The hydrazide functional group is a well-established pharmacophore, known to be a precursor for a multitude of bioactive compounds, including antimicrobial, antitumor, and anti-inflammatory agents.[3][4][5][6][7] The 1,4-dioxane moiety, though often used as a solvent in pharmaceutical manufacturing, can also be incorporated into molecular scaffolds to modulate physicochemical properties such as solubility and metabolic stability.[8][9][10]

This guide will, therefore, serve as a foundational document, providing researchers with the necessary theoretical and practical framework to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives.

Chemical Structure and Inferred Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 2119574-87-5[1][2]
Molecular Formula C6H12N2O3[1][2]
Molecular Weight 160.17 g/mol [1][2]
SMILES O=C(NN)CC1OCCOC1[1]
Structural Analysis
  • 1,4-Dioxane Ring: A six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4. This ring system is generally stable but can influence the molecule's polarity and hydrogen bonding capabilities.[11]

  • Acetohydrazide Group (-CH2C(=O)NHNH2): This is the primary reactive center of the molecule. The terminal amine (-NH2) is nucleophilic, and the adjacent carbonyl group activates the molecule for various condensation reactions.[12][13] Hydrazides are known to exist in keto-enol tautomeric forms, which can influence their reactivity.[4]

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale
Solubility Likely soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).Presence of multiple hydrogen bond donors and acceptors (oxygen and nitrogen atoms). The 1,4-dioxane moiety is miscible with water.[11]
Melting Point Expected to be a crystalline solid with a relatively high melting point.The ability to form intermolecular hydrogen bonds via the hydrazide group typically leads to a well-ordered crystal lattice.
Stability Stable under standard conditions. Should be stored away from strong oxidizing agents.[14]Hydrazide derivatives are generally stable, though prolonged exposure to light or air could potentially lead to degradation.
Reactivity The terminal -NH2 group is a strong nucleophile, making it reactive towards electrophiles, particularly aldehydes and ketones, to form hydrazones.[12]This reactivity is the cornerstone of the utility of hydrazides in synthesizing a diverse range of heterocyclic compounds.[3][6]

Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a commercially available precursor, ethyl 2-(1,4-dioxan-2-yl)acetate.

Synthesis_Workflow Start Ethyl 2-(1,4-dioxan-2-yl)acetate Product This compound Start->Product Reflux Reagent1 Hydrazine Hydrate (NH2NH2·H2O) Reagent1->Product Solvent Ethanol (Solvent) Solvent->Product Purification Recrystallization Product->Purification Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(1,4-dioxan-2-yl)acetate (1 equivalent).

  • Solvent Addition: Add absolute ethanol as a solvent to create a clear solution.[16]

  • Reagent Addition: Add hydrazine hydrate (1.1 to 1.2 equivalents) to the flask.[16]

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours.[16][18] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.[16]

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Product->IR Functional Group Identification EA Elemental Analysis (CHN) Product->EA Elemental Composition Purity Purity & Identity Confirmed NMR->Purity MS->Purity IR->Purity EA->Purity

Caption: Standard workflow for the characterization of the synthesized compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the dioxane ring, the methylene bridge (-CH2-), and the -NH and -NH2 protons of the hydrazide group.
¹³C NMR Resonances for the carbon atoms of the dioxane ring, the methylene carbon, and the carbonyl carbon of the hydrazide.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether linkages.[5]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (161.18 g/mol ).[5]

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry. The hydrazide moiety is a gateway to a vast array of biologically active molecules.[3][6]

Precursor to Hydrazone Derivatives

The most straightforward application is the condensation reaction of the terminal amine with various aldehydes and ketones to form hydrazone derivatives (-C(=O)NHN=CH-R). Hydrazones are a well-known class of compounds with a broad spectrum of pharmacological activities.[7]

  • Antimicrobial Agents: Many hydrazone derivatives have demonstrated potent antibacterial and antifungal activities.[5][7]

  • Anticancer Agents: The hydrazone scaffold is present in numerous compounds evaluated for their antitumor properties.[19][20]

  • Antitubercular Agents: Isoniazid, a cornerstone drug for tuberculosis treatment, is a hydrazide, and many of its hydrazone derivatives have been explored for improved efficacy.[7]

  • Other Activities: Hydrazones have also been reported to possess anti-inflammatory, anticonvulsant, and antiviral properties.[6][7]

Application_Pathway Core 2-(1,4-Dioxan-2-yl) acetohydrazide Reaction Condensation with R-CHO Core->Reaction Hydrazone Hydrazone Derivatives Reaction->Hydrazone Activities Potential Biological Activities - Antimicrobial - Anticancer - Anti-inflammatory - Antitubercular Hydrazone->Activities Pharmacological Screening

Caption: Pathway from the core molecule to potentially bioactive hydrazones.

Synthesis of Heterocyclic Rings

Hydrazides are also crucial intermediates for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many approved drugs.[3][4]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling hydrazide derivatives should be observed. Acetohydrazide, a related compound, is toxic if swallowed and can cause skin and eye irritation.[14] It is also suspected of causing genetic defects and cancer.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an underexplored molecule with significant potential for the development of novel therapeutic agents. Its synthesis is likely straightforward, and its reactive hydrazide handle provides a versatile platform for the creation of diverse chemical libraries. Future research should focus on the synthesis and characterization of this compound, followed by the systematic exploration of its derivatization, particularly the formation of hydrazones. Subsequent screening of these new chemical entities against a range of biological targets could uncover novel lead compounds for drug discovery programs. This guide provides the foundational knowledge and experimental framework to initiate such an endeavor.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021, October 15). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and biological activities of new hydrazide derivatives. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia Journal for Drugs and Medicines. Retrieved February 12, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017, March 12). Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved February 12, 2026, from [Link]

  • Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved February 12, 2026, from [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022, April 26). PMC. Retrieved February 12, 2026, from [Link]

  • How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025, January 13). Triumvirate Environmental. Retrieved February 12, 2026, from [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015, August 13). ResearchGate. Retrieved February 12, 2026, from [Link]

  • History of Use and Potential Sources 1,4-Dioxane. (2020, March 1). ITRC. Retrieved February 12, 2026, from [Link]

  • Acetohydrazide. (n.d.). PMC - PubMed Central - NIH. Retrieved February 12, 2026, from [Link]

  • Technical Fact Sheet – 1,4-Dioxane. (n.d.). US EPA. Retrieved February 12, 2026, from [Link]

  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (2024, November 25). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Acetohydrazide. (n.d.). CAS Common Chemistry. Retrieved February 12, 2026, from [Link]

  • ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 12, 2026, from [Link]

  • Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2 - PMC. (2020, June 2). Retrieved February 12, 2026, from [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. (2025, April 28). RSC Advances. Retrieved February 12, 2026, from [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (n.d.). SciELO México. Retrieved February 12, 2026, from [Link]

  • Reactions of Organic Functional Groups Part 1: Acid-Base Review. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 2-Phenylazonaphtho[1,8-ef][3][15]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. (2025, October 16). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2-(1,4-dioxan-2-yl)acetaldehyde. (n.d.). Ascendex Scientific, LLC. Retrieved February 12, 2026, from [Link]

  • 1,4-Dioxane. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • 1,4-Dioxan-2-ol. (n.d.). PubChem - NIH. Retrieved February 12, 2026, from [Link]

Sources

The Emerging Role of 1,4-Dioxane-Based Hydrazides in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning potential of hybrid molecules incorporating both the 1,4-dioxane scaffold and the versatile hydrazide functionality. While the individual contributions of these moieties to pharmacologically active agents are well-documented, their combined potential remains a relatively underexplored frontier. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-dioxane-based hydrazides. We will explore the causal relationships behind experimental designs and present detailed protocols to empower further investigation into this promising class of compounds.

Introduction: The Strategic Fusion of Two Pharmacophoric Scaffolds

The 1,4-dioxane ring, a six-membered heterocyclic ether, has garnered significant attention as a versatile scaffold in medicinal chemistry.[1] Its non-planar, conformationally flexible nature allows for the precise spatial orientation of substituents, which can be critical for effective receptor binding.[2][3] The oxygen atoms within the ring can act as hydrogen bond acceptors, further enhancing interactions with biological targets.[3] While historically utilized as a solvent, its incorporation into molecular frameworks has led to the discovery of potent agents with a range of activities, including anticancer and antimicrobial properties.[1]

On the other hand, the hydrazide moiety (-CONHNH2) and its derivatives, particularly hydrazones (-CONHN=CH-), are well-established pharmacophores.[4] This functional group is a key component in a multitude of clinically used drugs and investigational compounds, exhibiting a broad spectrum of biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[5][6] The reactivity of the hydrazide allows for its facile conversion into a diverse array of derivatives, making it a powerful tool for library synthesis and lead optimization.

The strategic combination of the 1,4-dioxane ring as a rigid or semi-rigid scaffold with the reactive and pharmacologically active hydrazide group presents a compelling strategy for the design of novel therapeutic agents. This guide will illuminate the current landscape and future possibilities of this intriguing molecular architecture.

Synthetic Strategies for 1,4-Dioxane-Based Hydrazides

The synthesis of 1,4-dioxane-based hydrazides typically involves a multi-step sequence, beginning with the formation of a 1,4-dioxane ring bearing a carboxylic acid or ester functionality. This is followed by the introduction of the hydrazide moiety.

Synthesis of the 1,4-Dioxane Core

A common route to a functionalized 1,4-dioxane ring involves the acid-catalyzed condensation of a diol with an appropriate precursor. For instance, the synthesis of 1,4-dioxane-2-carboxylic acid can be achieved through the cyclization of 2,3-dibromopropanoic acid with ethylene glycol.

Formation of the Hydrazide Moiety

The most straightforward method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Synthesis of Hydrazide-Hydrazone Derivatives

The resulting 1,4-dioxane-based hydrazide is a versatile intermediate for the synthesis of a wide array of hydrazone derivatives. This is typically achieved by the condensation of the hydrazide with various aldehydes or ketones in a solvent like ethanol or, notably, 1,4-dioxane itself, often with a catalytic amount of acid.[7]

Experimental Protocol: Synthesis of a Generic 1,4-Dioxane-Based Hydrazide-Hydrazone

Objective: To synthesize a representative N'-substituted-1,4-dioxane-2-carbohydrazide.

Materials:

  • Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial acetic acid (catalytic amount)

  • 1,4-Dioxane (as solvent for the final step)

  • Standard laboratory glassware and purification apparatus (recrystallization/column chromatography)

Procedure:

Step 1: Synthesis of 1,4-Dioxane-2-carbohydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1,4-dioxane-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce precipitation of the hydrazide.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of N'-(substituted-benzylidene)-1,4-dioxane-2-carbohydrazide

  • In a clean, dry round-bottom flask, dissolve the 1,4-dioxane-2-carbohydrazide (1 equivalent) from Step 1 in 1,4-dioxane.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid product, wash with a small amount of cold 1,4-dioxane or ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

The therapeutic potential of 1,4-dioxane-based hydrazides can be inferred from the known activities of their constituent parts, with early research indicating promise in several key areas.

Anticancer Activity

Hydrazide-hydrazone derivatives are a well-known class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[4][6][8] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes. The 1,4-dioxane scaffold has also been identified as a promising template for the development of novel cytotoxic agents.[2] Studies on 1,4-dioxane derivatives have shown that chirality can significantly influence their anticancer activity in human prostate cancer cells.[9] The combination of these two moieties, therefore, presents a rational approach to developing new anticancer therapeutics. It is hypothesized that the 1,4-dioxane ring can act as a carrier or a conformational constraint to present the hydrazone pharmacophore to its biological target in a more effective manner.

Antimicrobial Activity

The hydrazide-hydrazone core is a cornerstone of many antimicrobial agents.[10][11] The azomethine group (-N=CH-) is often crucial for their activity. The 1,4-dioxane moiety can be used to modulate the lipophilicity of the molecule, which is a critical parameter for cell permeability and, consequently, antimicrobial efficacy. By systematically varying the substituents on both the 1,4-dioxane ring and the aromatic aldehyde portion of the hydrazone, it is possible to fine-tune the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Several hydrazone derivatives have been reported to possess significant anti-inflammatory properties.[12] The mechanism often involves the inhibition of inflammatory mediators. The rigid nature of the 1,4-dioxane scaffold could be exploited to design molecules that fit specifically into the active sites of inflammatory enzymes, such as cyclooxygenases (COX).

Structure-Activity Relationships (SAR)

While a comprehensive SAR for 1,4-dioxane-based hydrazides is yet to be established, preliminary insights can be drawn from the broader classes of 1,4-dioxane derivatives and hydrazones.

  • Substitution on the 1,4-Dioxane Ring: The position and nature of substituents on the dioxane ring are expected to significantly impact biological activity. Stereochemistry is also likely to play a crucial role, as demonstrated in studies of other 1,4-dioxane-containing compounds where enantiomers exhibited different biological profiles.[9]

  • The Hydrazide-Hydrazone Linker: The -CONH-N=CH- linker is a key pharmacophoric element. Modifications to this linker, such as alkylation or acylation, could modulate the electronic properties and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

  • Substitution on the Aromatic Ring of the Hydrazone: The electronic and steric properties of substituents on the aromatic ring derived from the aldehyde or ketone are critical determinants of activity. Electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of the compounds. For instance, in a series of antitubercular hydrazide-hydrazones, a 4-fluoro-substituted benzoic acid derivative showed high inhibitory activity.[13]

Future Directions and Conclusion

The exploration of 1,4-dioxane-based hydrazides as a novel class of therapeutic agents is still in its nascent stages. However, the foundational knowledge of the individual pharmacophoric contributions of the 1,4-dioxane and hydrazide moieties provides a strong rationale for their continued investigation. Future research should focus on the systematic synthesis of diverse libraries of these compounds and their comprehensive biological evaluation against a wide range of therapeutic targets. Detailed structure-activity relationship studies, aided by computational modeling, will be crucial for the rational design of more potent and selective agents.

Visualizations

General Synthetic Scheme

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation Ester Ethyl 1,4-dioxane-2-carboxylate Hydrazide 1,4-Dioxane-2-carbohydrazide Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazide_ref 1,4-Dioxane-2-carbohydrazide Aldehyde Ar-CHO Hydrazone 1,4-Dioxane-based Hydrazone Aldehyde->Hydrazone Hydrazide_ref->Hydrazone 1,4-Dioxane, H+ cat., Reflux G cluster_dioxane 1,4-Dioxane Scaffold cluster_hydrazone Hydrazide-Hydrazone Moiety Scaffold Conformational Rigidity HBA H-Bond Acceptors (Oxygens) Biological_Activity Biological Activity Scaffold->Biological_Activity Modulates Physicochemical Properties Pharmacophore Versatile Pharmacophore HBD H-Bond Donor/Acceptor Pharmacophore->Biological_Activity Primary Pharmacophoric Unit Reactivity Chemical Reactivity for Derivatization

Caption: Interplay of key pharmacophoric features.

References

  • Al-Ostath, A., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(9), 11138-11154. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(20), 7169. [Link]

  • Alshaher, M. M., & Mustafa, Y. F. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-7. [Link]

  • Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Koçyiğit-Kaymakçioğlu, B., et al. (2006). Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. European Journal of Medicinal Chemistry, 41(11), 1253-1261. [Link]

  • Khan, M. S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]

  • O'Connor, M. J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2773. [Link]

  • Khan, M. S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed, 36235305. [Link]

  • Pigini, M., et al. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 33(11), 3041-3046. [Link]

  • Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3514. [Link]

  • Giannella, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(19), 3802-3811. [Link]

  • Nguyen, T. C., & Duong, M. T. (2015). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Journal of Science of Ho Chi Minh City University of Education, 5(70), 3-10. [Link]

  • Ishihara, M., et al. (2007). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 30(2), 259-267. [Link]

  • da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(3), 1385. [Link]

  • Han, A., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8689–8703. [Link]

  • Onyeyilim, I. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. [Link]

  • Various Authors. (n.d.). Medicinal Chemistry. Hilaris Publishing. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 11-17. [Link]

  • de Oliveira, A. C., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7299. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,4-Dioxane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

  • Belskaya, O. B., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 15(8), 2005-2018. [Link]

  • Weiss, F. T., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link]

Sources

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, its physicochemical properties, and its potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Identifiers and Chemical Profile

A foundational understanding of a compound begins with its key identifiers and structural properties. This compound is a carbohydrazide characterized by the presence of a 1,4-dioxane ring.

IdentifierValueSource(s)
CAS Number 2119574-87-5
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
IUPAC Name This compound
SMILES O=C(NN)CC1OCCOC1[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the precursor, 2-(1,4-Dioxan-2-yl)acetic acid. The overall workflow involves the esterification of this acid, followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Dioxane_Acid 2-(1,4-Dioxan-2-yl)acetic acid Dioxane_Ester Ethyl 2-(1,4-dioxan-2-yl)acetate Dioxane_Acid->Dioxane_Ester Reflux Ethanol Ethanol Ethanol->Dioxane_Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Dioxane_Ester Target_Compound This compound Dioxane_Ester->Target_Compound Reflux in Ethanol Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Compound

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 2-(1,4-dioxan-2-yl)acetate

The initial step is a classic Fischer esterification of 2-(1,4-Dioxan-2-yl)acetic acid with ethanol in the presence of an acid catalyst.[2][3] The use of excess ethanol serves to drive the equilibrium towards the formation of the ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,4-Dioxan-2-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,4-dioxan-2-yl)acetate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ester using hydrazine hydrate. This nucleophilic acyl substitution reaction readily forms the desired acetohydrazide.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-(1,4-dioxan-2-yl)acetate (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: Upon completion of the reaction, cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Drying: Dry the product under vacuum to obtain the pure this compound.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, the following are expected properties based on its structure and data from analogous compounds.

Expected Physicochemical Properties:

  • Appearance: White to off-white solid.

  • Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.

  • Melting Point: Expected to be a crystalline solid with a defined melting point.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the dioxane ring protons, the methylene protons adjacent to the carbonyl group, and the hydrazide protons.

  • ¹³C NMR: The spectrum should display resonances for the carbons of the dioxane ring, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the hydrazide group, C=O stretching of the amide, and C-O-C stretching of the dioxane ether linkages.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

Hydrazide and acetohydrazide derivatives are a well-established class of compounds with a broad range of biological activities.[4][5] The incorporation of the 1,4-dioxane moiety, a common scaffold in medicinal chemistry, suggests that this compound could serve as a valuable building block or a lead compound in several therapeutic areas.

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Compound This compound Anticancer Anticancer Agents Target_Compound->Anticancer Cytotoxicity Antimicrobial Antimicrobial Agents Target_Compound->Antimicrobial Antibacterial/Antifungal Anti_inflammatory Anti-inflammatory Agents Target_Compound->Anti_inflammatory Enzyme Inhibition CNS_Disorders CNS Disorders Target_Compound->CNS_Disorders Neurological Activity

Caption: Potential applications of this compound.

  • Anticancer Activity: Many acetohydrazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The title compound could be explored for its potential to induce apoptosis or inhibit cell proliferation.

  • Antimicrobial Agents: The hydrazide functional group is a key component in several antimicrobial drugs.[8] this compound and its derivatives could be screened for activity against a panel of bacterial and fungal pathogens.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting various enzymes implicated in disease, such as kinases or proteases.

  • Central Nervous System (CNS) Activity: The 1,4-dioxane ring is present in some CNS-active compounds, suggesting that this molecule could be investigated for its potential effects on neurological targets.

Safety and Handling

  • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen.[9] It is also a skin and eye irritant.

  • Acetohydrazide: May cause skin and serious eye irritation.[10]

Recommended Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[10]

  • Keep away from heat, sparks, and open flames.[11]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

In case of exposure, seek immediate medical attention and refer to the safety data sheets for 1,4-dioxane and acetohydrazide for detailed first-aid measures.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. This guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Further research into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

  • DC Fine Chemicals. Safety Data Sheet - Acetohydrazide. Available from: [Link]

  • Science Lab. Material Safety Data Sheet - 1,4-Dioxane. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectrum of compounds. Available from: [Link]

  • Rubab, K., et al. (2017). Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1263-1274. Available from: [Link]

  • Science of Synthesis. (2017). Product Class 9: 1,4-Dioxanes. Thieme Chemistry, 37, 345-422. Available from: [Link]

  • Nguyen, H. T. T., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 2886. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Cross-coupling of tosylhydrazones and aryl halides on a benchtop NMR spectrometer. Available from: [Link]

  • PubChem. 2-(1,4-Dioxan-2-yl)acetic acid. Available from: [Link]

  • National Center for Biotechnology Information. LCMS analyses of peptide hydrazides H-LYRA-Xaa-NHNH2. Available from: [Link]

  • Nguyen, H. T. T., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PubMed, 34(2), e201900670. Available from: [Link]

  • ResearchGate. IR spectrum of complex 4. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for: Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Available from: [Link]

  • Tran, T. T. A., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity, 17(2), e1900670. Available from: [Link]

  • Cui, L., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1462, 73-79. Available from: [Link]

  • Calvar, N., et al. (2007). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Industrial & Engineering Chemistry Research, 46(25), 8488-8494. Available from: [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3009. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Google Patents. Process for preparing 1,4-dioxan-2-ones.
  • ResearchGate. Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • ResearchGate. New Acetohydrazides Incorporating 2‐Oxoindoline and 4‐Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Available from: [Link]

  • Royal Society of Chemistry. Making esters from alcohols and acids. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Royal Society of Chemistry. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Semantic Scholar. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

  • Wiley Online Library. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020. Available from: [Link]

  • Scribd. IR Spectroscopy for Chemists. Available from: [Link]

Sources

Pharmacophore Analysis of Dioxane Ring in Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of 1,4-dioxane (specifically the 1,4-benzodioxan scaffold) with acetohydrazide linkers represents a privileged structural motif in modern medicinal chemistry. This guide provides a rigorous technical analysis of this hybrid pharmacophore, focusing on its application in designing anticancer (EGFR/VEGFR inhibitors) and antimicrobial (FabH inhibitors) agents.

This document moves beyond basic structural descriptions to analyze the causality of binding interactions. We explore how the steric "pucker" of the dioxane ring modulates the vector of the acetohydrazide tail, and how the hydrazide moiety functions as a dual hydrogen-bond donor/acceptor switch.

Structural Rationale: The Hybrid Pharmacophore

The efficacy of dioxane-acetohydrazide derivatives stems from the synergistic combination of two distinct pharmacophoric distinct modules.

The 1,4-Benzodioxan Anchor

While simple 1,4-dioxane is a flexible solvent, the 1,4-benzodioxan (dihydrobenzo[b][1,4]dioxine) scaffold is the relevant pharmacophore in drug discovery.

  • Lipophilicity & Permeability: The bicyclic system provides a defined lipophilic core (

    
    ), enhancing membrane permeability compared to open-chain ethers.
    
  • Conformational Constraint: The fusion with the benzene ring locks the dioxane moiety into a half-chair conformation. This restricts the rotational freedom of the ether oxygens, pre-organizing them for potential hydrogen bonding (though they are weak acceptors).

  • Electronic Effect: The oxygen atoms act as electron-donating groups (EDGs) to the fused benzene ring, increasing the electron density of the aromatic system, which enhances

    
     stacking interactions with residues like Phe  or Trp  in binding pockets.
    
The Acetohydrazide Linker ( )

The acetohydrazide chain is not merely a spacer; it is a "recognition motif."

  • H-Bonding Switch: The hydrazide group contains both H-bond donors (

    
    ) and acceptors (
    
    
    
    ,
    
    
    ).
  • Tautomerism: It exists in an equilibrium between the amido-ketone form and the imidol-enol form. This tautomerism allows the molecule to adapt to different electrostatic environments within the active site.

  • Metal Chelation: In metalloenzyme targets, the hydrazide can act as a bidentate ligand, chelating metal ions (e.g.,

    
    , 
    
    
    
    ) via the carbonyl oxygen and the terminal nitrogen.

Computational Workflow: Pharmacophore Generation

To successfully model this scaffold, one must account for the flexibility of the hydrazide tail against the rigidity of the benzodioxan head.

Protocol: Step-by-Step Methodology

Step 1: Ligand Preparation & Curation

  • Protonation States: Generate states at pH 7.4

    
     1.0. The terminal nitrogen of the hydrazide is generally neutral but can be protonated in acidic pockets.
    
  • Tautomer Generation: Explicitly generate both keto and enol tautomers of the acetohydrazide linker.

  • Energy Minimization: Use the MMFF94x force field. It accurately handles the anomeric effects in the dioxane ring and the planarity of the amide bond.

Step 2: Conformational Analysis

  • Method: Stochastic search or Low-mode MD.

  • Constraint: Apply a torsional constraint to the benzodioxan ring to maintain the half-chair conformation, preventing chemically unrealistic "boat" flips during high-temperature dynamics.

Step 3: Pharmacophore Hypothesis Generation

  • Alignment: Use a flexible alignment method. Align the aromatic rings of the benzodioxan (hydrophobic centroid) and the carbonyl oxygen of the hydrazide (HBA vector).

  • Feature Mapping: Map features (HBD, HBA, Ring Aromatic, Hydrophobic) common to at least 75% of the active dataset.

Workflow Visualization

PharmacophoreWorkflow Start Input: 2D Structures (Benzodioxan-Acetohydrazides) Prep Ligand Preparation (MMFF94x Force Field) Generate Tautomers (Keto/Enol) Start->Prep Conf Conformational Search (Stochastic / Low-Mode MD) *Critical: Preserve Half-Chair* Prep->Conf 3D Coordinates Align Molecular Alignment Anchor: Aromatic Centroid + C=O Vector Conf->Align Low Energy Conformers Model Pharmacophore Hypothesis Define 4-5 Point Features Align->Model Superposition Valid Validation (Decoy Set Enrichment) Model->Valid 3D-QSAR / ROC Curve

Figure 1: Standardized workflow for pharmacophore modeling of benzodioxan-acetohydrazide derivatives. Note the critical step of tautomer generation for the hydrazide linker.

Mechanistic Insights: SAR & Interaction Map

The structure-activity relationship (SAR) of these derivatives typically reveals a specific spatial arrangement required for activity.

The "L-Shaped" Binding Mode

In many kinase inhibitors (e.g., VEGFR-2) and FabH inhibitors, these molecules adopt an "L-shaped" or "V-shaped" conformation.

  • The Hinge Binder: The acetohydrazide moiety often positions itself to interact with the hinge region of kinases or the active site catalytic triad (Cys-His-Asn) of FabH.

  • The Hydrophobic Cap: The 1,4-benzodioxan ring occupies a hydrophobic back-pocket (e.g., the Gatekeeper region in kinases). The oxygen atoms may form water-mediated bridges, but the primary driver is hydrophobic displacement.

Key Pharmacophoric Features
Feature TypeChemical MoietyInteraction Mechanism
Ring Aromatic (R) Benzene of Benzodioxan

stacking (T-shaped or parallel) with residues like Phe or Tyr .
Hydrophobic (Hyd) Ethylene bridge of DioxaneVan der Waals contact with non-polar residues (e.g., Val , Leu ).
H-Bond Acceptor (HBA) Hydrazide C=OAccepts H-bond from backbone NH (Hinge region).
H-Bond Donor (HBD) Hydrazide NHDonates H-bond to backbone C=O or catalytic Glu/Asp .
H-Bond Acceptor (HBA) Dioxane OxygensWeak interactions; often solvent-exposed or interacting with Lys via water.
Interaction Diagram (Target: Generic Kinase/FabH)

InteractionMap Benzene Benzodioxan (Aromatic Ring) DioxaneO Dioxane Oxygens Benzene->DioxaneO TargetPhe Hydrophobic Pocket (Phe/Trp) Benzene->TargetPhe Pi-Pi Stacking HydrazideCO Hydrazide (C=O) DioxaneO->HydrazideCO Linker TargetLys Catalytic Lys (via Water) DioxaneO->TargetLys H-Bond (Weak/Water) HydrazideNH Hydrazide (NH) HydrazideCO->HydrazideNH TargetBackboneNH Hinge/Active Site (Backbone NH) HydrazideCO->TargetBackboneNH H-Bond Acceptor TargetGlu Gatekeeper/Glu (Carboxylate) HydrazideNH->TargetGlu H-Bond Donor

Figure 2: Pharmacophore interaction map showing the dual-role of the acetohydrazide linker and the hydrophobic anchoring of the benzodioxan ring.

Case Studies & Validation

Antimicrobial Activity (Target: FabH)

Research on 1,4-benzodioxane-thiazolidinedione-piperazine derivatives (linked via acetohydrazide analogs) demonstrates that the benzodioxan ring fits into the hydrophobic tunnel of the E. coli FabH enzyme.

  • Observation: The acetohydrazide linker positions the thiazolidinedione headgroup to interact with the catalytic triad.

  • Validation: Docking scores correlate (

    
    ) with MIC values, confirming the pharmacophore's predictive power.
    
Anticancer Activity (Target: VEGFR-2/EGFR)

In studies of 1,4-benzodioxan-hydrazone derivatives , the hydrazide-hydrazone motif acts as a rigid linker.

  • Observation: The electron-rich benzodioxan ring mimics the quinazoline core of Gefitinib/Erlotinib but with different solubility properties.

  • Critical Feature: Substituents on the phenyl ring attached to the hydrazide tail (distal to the dioxane) determine the selectivity. Electron-withdrawing groups (Cl, F) often enhance activity by increasing the acidity of the hydrazide NH, strengthening the H-bond donor capability.

References

  • Sun, R., et al. (2019). Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors.[1] Bioorganic Chemistry.

  • Alshaher, M. M. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes.[2] Iraqi Journal of Pharmacy.

  • Hassan, A. S., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.[3] Molecules.

  • Wang, J., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[4] Bioorganic Chemistry.

  • Chaple, D. R., et al. (2010). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Literature Review: Synthesis Pathways for 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,4-Dioxan-2-yl)acetohydrazide (CAS: 2119574-87-5) represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents where the 1,4-dioxane ring serves as a bioisostere for morpholine or piperazine, offering improved metabolic stability and solubility profiles.

This technical guide reviews and structurally analyzes the synthesis of this compound. Unlike simple aliphatic hydrazides, the introduction of the 1,4-dioxane ether linkage requires careful selection of synthetic pathways to avoid ring cleavage or polymerization. This review delineates two primary routes: a Robust Industrial Pathway (via nucleophilic substitution) and a Direct C-H Functionalization Pathway (via carbenoid insertion), culminating in a standardized hydrazinolysis protocol.

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target molecule into stable precursors. The hydrazide functional group is almost exclusively derived from the corresponding ester. Therefore, the strategic pivot point is the synthesis of Ethyl 2-(1,4-dioxan-2-yl)acetate .

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: This compound Ester Intermediate: Ethyl 2-(1,4-dioxan-2-yl)acetate Target->Ester Hydrazinolysis Nitrile Precursor A: 2-(Cyanomethyl)-1,4-dioxane Ester->Nitrile Pinner Rxn / Hydrolysis Diazo Alternative Precursor: Ethyl Diazoacetate + 1,4-Dioxane Ester->Diazo C-H Insertion (Rh Cat.) Chloro Precursor B: 2-(Chloromethyl)-1,4-dioxane Nitrile->Chloro Nucleophilic Sub. (CN-) Raw Starting Materials: Epichlorohydrin + Ethylene Glycol Chloro->Raw Cyclization

Figure 1: Retrosynthetic breakdown of the target hydrazide showing the classical nucleophilic route (solid lines) and the modern catalytic route (dashed).

Pathway A: The Classical Nucleophilic Route (Scalable)

This pathway is recommended for gram-to-kilogram scale synthesis due to the low cost of reagents and the stability of intermediates. It relies on the construction of the dioxane ring followed by side-chain elongation.

Step 1: Synthesis of 2-(Chloromethyl)-1,4-dioxane

The foundation of this route is the reaction between epichlorohydrin and ethylene glycol. While Lewis acids (


) can catalyze this, recent optimization suggests using solid acid catalysts or specific zeolites (e.g., ZIF-8) to improve selectivity for the cyclic dimer over linear polyethers.
  • Reagents: Epichlorohydrin, Ethylene Glycol, Lewis Acid Catalyst (e.g.,

    
    ).
    
  • Mechanism: Ring opening of the epoxide by the glycol hydroxyl group, followed by intramolecular cyclization displacing the chloride (or activated hydroxyl).

  • Critical Control: Temperature must be strictly controlled (< 10 °C during addition) to prevent polymerization of epichlorohydrin.

Step 2: Cyanation to 2-(Cyanomethyl)-1,4-dioxane

Displacement of the chloride with a nitrile group extends the carbon chain by one, providing the necessary acetate skeleton.

  • Protocol:

    • Dissolve 2-(chloromethyl)-1,4-dioxane (1.0 eq) in DMSO (dry).

    • Add NaCN (1.2 eq) and catalytic NaI (0.1 eq) to accelerate the Finkelstein-like substitution.

    • Heat to 80–90 °C for 12–16 hours.

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with bleach (to oxidize residual cyanide) before standard brine wash.

  • Self-Validating Check: Loss of the C-Cl stretch (~700 cm⁻¹) and appearance of the Nitrile stretch (~2250 cm⁻¹) in IR.

Step 3: Pinner Reaction to Ethyl 2-(1,4-dioxan-2-yl)acetate

Direct hydrolysis to the acid followed by esterification is viable, but the Pinner reaction offers a one-pot conversion from nitrile to ester under anhydrous conditions, protecting the ether linkage from harsh aqueous acid hydrolysis.

  • Protocol:

    • Dissolve nitrile in anhydrous Ethanol (saturated with HCl gas).

    • Stir at 0 °C to RT for 24 hours to form the imidate intermediate.

    • Add water carefully to hydrolyze the imidate to the ester.

    • Reflux for 2 hours to ensure completion.

Pathway B: Direct C-H Functionalization (High-Throughput)

For research-scale synthesis (milligrams to grams) where speed is prioritized over reagent cost, the Rhodium-catalyzed C-H insertion is superior. This method functionalizes commercially available 1,4-dioxane directly.

Mechanism

The reaction utilizes a metal carbene intermediate derived from ethyl diazoacetate (EDA). The Rhodium catalyst directs the carbene to insert into the C-H bond adjacent to the ether oxygen.

Experimental Workflow (DOT Visualization)

CH_Insertion Start 1,4-Dioxane (Solvent & Reactant) Process Reflux (80-100°C) Inert Atmosphere Start->Process Reagent Ethyl Diazoacetate (Slow Addition) Reagent->Process Dropwise (Syringe Pump) Cat Rh2(OAc)4 (1 mol%) Cat->Process Product Ethyl 2-(1,4-dioxan-2-yl)acetate (Major Isomer) Process->Product Side Dimerization Byproducts (Diethyl fumarate) Process->Side

Figure 2: Workflow for the Rhodium-catalyzed C-H insertion. Slow addition of diazoacetate is the critical quality attribute (CQA) to minimize dimerization.

  • Key Insight: Since 1,4-dioxane is symmetric, all C-H bonds are initially equivalent. However, once mono-insertion occurs, the product is less reactive than the starting material, promoting high selectivity for the mono-ester if dioxane is used in large excess (as solvent).

The Convergence: Hydrazinolysis Protocol

Regardless of the upstream pathway, both routes converge at Ethyl 2-(1,4-dioxan-2-yl)acetate . The conversion to the hydrazide is a standard nucleophilic acyl substitution but requires specific handling to avoid bis-hydrazide formation.

Optimized Protocol
  • Setup: Charge a round-bottom flask with Ethyl 2-(1,4-dioxan-2-yl)acetate (1.0 equiv) and absolute Ethanol (5-10 volumes).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq. solution) in excess (3.0 – 5.0 equiv).

    • Why Excess? A large excess ensures that the hydrazine acts as the nucleophile rather than the product hydrazide attacking another ester molecule (which would form a dimer).

  • Reaction: Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Azeotrope: Co-evaporate with toluene 2x to remove trace water/hydrazine.

    • Purification: Recrystallization from Ethanol/Ether or cold trituration with diethyl ether.[1]

Characterization Profile (Expected)
  • Physical State: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    • 
       9.0-9.2 ppm (br s, 1H, -NH-).
      
    • 
       4.2-4.5 ppm (br s, 2H, -NH2).
      
    • 
       3.4-3.8 ppm (m, 7H, Dioxane ring protons).
      
    • 
       2.1-2.3 ppm (d, 2H, -CH2-CO-).
      
  • MS (ESI): [M+H]+ calc. 161.09, found 161.1.

Comparison of Pathways

FeaturePathway A (Nucleophilic)Pathway B (C-H Insertion)
Scalability High (Kg scale feasible)Low/Medium (Safety limits of diazo)
Step Count 4 Steps2 Steps
Atom Economy Moderate (Halogen waste)High (N2 is only byproduct)
Reagent Cost LowHigh (Rh catalyst)
Safety Cyanide handling requiredDiazo handling required

References

  • Synthesis of Functionalized 1,4-Dioxanes. Grygorenko, O. O., et al. Enamine/ChemSpace Technical Notes. (Describes the ring-opening/cyclization strategy from epoxides).

  • Hydrazine Hydrate Procedure. Organic Syntheses, Coll. Vol. 1, p. 263 (1941). (Foundational protocol for hydrazinolysis of ethyl esters).

  • Catalytic C-H Insertion into Cyclic Ethers. Doyle, M. P., et al. Chemical Reviews (2010). (Mechanistic grounding for Rh-catalyzed diazoacetate insertion).

  • One-Step Synthesis of Chloromethyl-dioxanes. Mousavi, B., et al. European Journal of Inorganic Chemistry (2017). (Modern catalytic methods for the precursor).[3]

  • Product Data: this compound. BLD Pharm Catalog. (Confirmation of commercial stability and CAS 2119574-87-5).

Sources

An In-depth Technical Guide to Predicting the Biological Activity of 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic prediction and evaluation of the biological activities of 2-(1,4-Dioxan-2-yl)acetohydrazide. We will delve into a multi-pronged approach, beginning with in silico predictive modeling to generate initial hypotheses, followed by detailed protocols for in vitro and in vivo validation. The causality behind each experimental choice is explained to provide a robust, self-validating system for investigation.

Physicochemical Properties and Structural Features

Before embarking on biological activity prediction, a thorough understanding of the compound's physicochemical properties is essential. These properties, summarized in the table below, are crucial for interpreting its potential biological interactions and designing relevant experiments.

PropertyValueSource
CAS Number 2119574-87-5[1][2]
Molecular Formula C6H12N2O3[1]
Molecular Weight 160.17 g/mol [1]
Purity 95%[1]
SMILES C1COCC(O1)CC(=O)NN[1]
Storage 2-8 °C[1]

The structure of this compound contains key functional groups that may contribute to its biological activity. The hydrazide moiety (-C(=O)NHNH2) is a known pharmacophore present in numerous bioactive compounds. The 1,4-dioxan ring, a heterocyclic ether, influences the molecule's polarity, solubility, and conformational flexibility.

Part 1: In Silico Biological Activity Prediction

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological activity, prioritize experimental testing, and reduce reliance on animal studies.[8][9][10] This section outlines a workflow for predicting the potential biological targets and activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[8][9][11] By analyzing the physicochemical properties and molecular descriptors of a set of compounds with known activities, QSAR models can predict the activity of new, untested compounds.[8][9]

Conceptual Workflow for QSAR Analysis

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction for Target Compound A Identify a dataset of known bioactive hydrazides B Calculate molecular descriptors (1D, 2D, 3D) A->B C Split dataset into training and test sets B->C D Develop QSAR model (e.g., MLR, PLS, SVM) C->D E Internal and external model validation D->E F Calculate descriptors for this compound E->F G Predict biological activity using the validated QSAR model F->G

Caption: A generalized workflow for QSAR-based biological activity prediction.

Step-by-Step Protocol for QSAR Modeling:
  • Dataset Compilation: Curate a dataset of hydrazide-containing compounds with known biological activities (e.g., antimicrobial, anticancer) from databases like PubChem or ChEMBL.

  • Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.[11]

  • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.

  • Model Generation: Employ various statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build the QSAR model.[11][12]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

  • Activity Prediction: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This method is instrumental in identifying potential biological targets and elucidating the binding mode of a small molecule within the active site of a protein.[13][14][15]

Conceptual Workflow for Molecular Docking

Docking_Workflow A Target Selection (e.g., bacterial enzymes, cancer-related proteins) B Prepare Protein Structure (PDB) A->B D Define Binding Site (Grid Box) B->D C Prepare Ligand Structure (this compound) E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Docking Results (Binding Affinity & Pose) E->F G Visualize Protein-Ligand Interactions (e.g., PyMOL) F->G

Caption: A streamlined workflow for performing molecular docking studies.

Step-by-Step Protocol for Molecular Docking:
  • Target Identification: Based on the potential activities of hydrazide derivatives (e.g., antimicrobial), select relevant protein targets from the Protein Data Bank (PDB). Examples include bacterial enzymes like DNA gyrase or dihydrofolate reductase.

  • Protein Preparation: Download the 3D structure of the target protein. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[13]

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

  • Grid Box Definition: Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket.[13]

  • Docking Simulation: Use docking software like AutoDock Vina to perform the docking simulation.[13][15][16] The software will explore various conformations of the ligand within the defined binding site.

  • Results Analysis: Analyze the docking results, focusing on the binding affinity (in kcal/mol) and the predicted binding poses.[13] Lower binding energies generally indicate more favorable binding.

  • Interaction Visualization: Visualize the top-ranked protein-ligand complexes using molecular graphics software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.[16]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.[17] In silico ADMET prediction can help identify potential liabilities early in the drug discovery process.[17]

Predicted ADMET Properties of this compound
ADMET PropertyPredicted Value/ClassificationSignificance
Molecular Weight 160.17 g/mol Complies with Lipinski's Rule of Five (<500)
LogP (Octanol/Water) (Predicted)Influences solubility and permeability
Aqueous Solubility (Predicted)Affects absorption and distribution
Blood-Brain Barrier Permeability (Predicted)Indicates potential for CNS activity or toxicity
CYP450 Inhibition (Predicted)Potential for drug-drug interactions
Hepatotoxicity (Predicted)Risk of liver damage
Mutagenicity (Predicted)Potential to cause genetic mutations

Note: The values in this table are placeholders and would be populated using ADMET prediction software (e.g., SwissADME, ProTox-II).[17]

Part 2: In Vitro Experimental Validation

Following the generation of hypotheses from in silico predictions, in vitro assays are essential for experimental validation.[18][19] Based on the known activities of acetohydrazide derivatives, a primary focus for initial screening would be antimicrobial activity.

Antimicrobial Susceptibility Testing

A variety of methods can be employed to assess the antimicrobial activity of a compound.[18][19][20][21] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).[18][20][22]

Conceptual Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare serial dilutions of this compound B Inoculate with standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Determine MIC (lowest concentration with no visible growth) C->D E Determine MBC (plate on agar to find lowest concentration that kills 99.9% of bacteria) D->E

Sources

Methodological & Application

Step-by-step synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide from ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide

Executive Summary

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, increasingly utilized to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates targeting CNS disorders and oncology pathways. This Application Note provides a validated, scalable protocol for the synthesis of This compound via the hydrazinolysis of ethyl 2-(1,4-dioxan-2-yl)acetate.

This intermediate is a critical "hinge" molecule, serving as the precursor for 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles—heterocycles essential for fragment-based drug discovery (FBDD).

Chemical Reaction & Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism. The hydrazine molecule, acting as a potent bis-nucleophile, attacks the carbonyl carbon of the ester. The ethoxy group acts as the leaving group, driven by the formation of the thermodynamically stable amide-like hydrazide bond.

Key Mechanistic Insight: Unlike acid chlorides, esters are moderately reactive. The use of a polar protic solvent (Ethanol) assists in stabilizing the tetrahedral intermediate, while reflux conditions provide the necessary activation energy without compromising the integrity of the ether linkages in the dioxane ring.

ReactionScheme SM Ethyl 2-(1,4-dioxan-2-yl)acetate (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway for the hydrazinolysis of ethyl 2-(1,4-dioxan-2-yl)acetate.

Safety Assessment (Critical)

Hazard Focus: Hydrazine Hydrate Hydrazine hydrate is a potent hepatotoxin, carcinogen, and skin sensitizer.[1] It is unstable and can decompose violently in the presence of metal catalysts (e.g., Raney Nickel) or oxidants.

Hazard ClassPrecautionary Measure
Inhalation Toxicity Mandatory: Perform all operations in a certified chemical fume hood.
Skin Absorption PPE: Double-gloving (Nitrile over Laminate/Butyl) is recommended.
Explosion Risk Avoid contact with noble metals, metal oxides, and oxidizing agents (e.g., H₂O₂).
Waste Disposal Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly before disposal.

Materials & Equipment

Reagents:

  • Substrate: Ethyl 2-(1,4-dioxan-2-yl)acetate (Purity >97%).

  • Reagent: Hydrazine Hydrate (80% aqueous solution or 98% anhydrous). Note: 80% is safer and sufficient for this reaction.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Work-up: Diethyl ether or n-Hexane (for trituration).

Equipment:

  • Round-bottom flask (RBF) with 24/40 ground glass joint.

  • Liebig or Dimroth reflux condenser.

  • Magnetic stirrer with heating block/oil bath.

  • Rotary evaporator with vacuum pump.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Reaction Setup
  • Charge: Into a clean, dry 100 mL round-bottom flask, add 10.0 mmol of Ethyl 2-(1,4-dioxan-2-yl)acetate.

  • Solvent: Add 20 mL of Absolute Ethanol. Stir to ensure a homogeneous solution.

  • Nucleophile Addition: While stirring at room temperature, slowly add 20.0 mmol (2.0 equiv) of Hydrazine Hydrate dropwise.

    • Why 2.0 equiv? An excess of hydrazine drives the equilibrium forward and prevents the formation of the dimer impurity (N,N'-bis(acyl)hydrazine), where the product reacts with another molecule of starting ester.

Phase 2: Reaction & Monitoring
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 78°C (reflux) .

  • Duration: Maintain reflux for 4–6 hours .

  • Process Control (TLC):

    • Mobile Phase: 5% Methanol in Dichloromethane (MeOH/DCM).

    • Visualization: Iodine chamber or Ninhydrin stain (Hydrazides stain distinctively).

    • Criteria: Disappearance of the ester spot (high R_f) and appearance of the polar hydrazide spot (lower R_f).

Phase 3: Work-up & Isolation
  • Concentration: Remove the heating source and allow the mixture to cool to room temperature. Transfer to a rotary evaporator.

  • Evaporation: Remove the ethanol and excess hydrazine under reduced pressure (Water bath: 45°C). Caution: Hydrazine co-evaporates with water/ethanol; ensure the trap is vented to a fume hood.

  • Solidification: The residue will likely be a viscous oil or semi-solid.

    • Protocol A (Solid): If solid, suspend in cold diethyl ether (10 mL), stir for 15 mins, and filter.

    • Protocol B (Oil): If oil, add 5 mL of Ethanol, then slowly add 20 mL of n-Hexane or Diethyl Ether while scratching the flask walls to induce crystallization. Cool at 4°C overnight.

Phase 4: Purification
  • Recrystallization: If high purity (>99%) is required for biological assay:

    • Dissolve crude solid in a minimum amount of hot Ethanol.

    • Add warm n-Hexane until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline needles and dry under high vacuum.

Experimental Workflow Diagram

Workflow Step1 SETUP Dissolve Ester in EtOH Add 2.0 eq Hydrazine Hydrate Step2 REACTION Reflux @ 78°C for 4-6h Monitor via TLC (5% MeOH/DCM) Step1->Step2 Step3 WORKUP Rotary Evaporation (Remove EtOH & Excess Hydrazine) Step2->Step3 Step4 ISOLATION Triturate residue with Et2O/Hexane Filter precipitate Step3->Step4 Step5 PURIFICATION Recrystallize (EtOH/Hexane) Dry under Vacuum Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Characterization & Quality Control

Expected Analytical Data:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 110–130°C (dependent on specific polymorph/solvate).

  • Solubility: Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Ether.

NMR Interpretation (DMSO-d6): The 1,4-dioxane ring signals are distinct and must be preserved.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
-NH-NH₂ 8.90 - 9.10Broad Singlet1HAmide Proton (Exchangeable)
-NH-NH₂ 4.10 - 4.30Broad Singlet2HTerminal Amine (Exchangeable)
Dioxane -CH- 3.60 - 3.80Multiplet1HMethine (Chiral center)
Dioxane -CH₂- 3.20 - 3.60Multiplets6HDioxane Ring Protons
-CH₂-CO- 2.20 - 2.40Doublet/Multiplet2HAlpha-methylene

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is an Oil Residual solvent or hydrazine.Triturate vigorously with anhydrous diethyl ether. Place in -20°C freezer to induce nucleation.
Low Yield Incomplete conversion or water in solvent.Ensure Ethanol is dry. Extend reflux time. Verify hydrazine quality (it absorbs CO₂ from air).
Bis-hydrazide Impurity Stoichiometry imbalance.Ensure excess hydrazine (at least 2.0 eq) is used. Add ester to the hydrazine solution if problem persists.

References

  • General Hydrazinolysis Protocol: Zhang, X., et al.[2] "A New Procedure for Preparation of Carboxylic Acid Hydrazides." Journal of Organic Chemistry, 2002.[2]

  • Dioxane Scaffold Applications: Del Bello, F., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions." ACS Chemical Neuroscience, 2019.

  • Hydrazine Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9321, Hydrazine."

  • Target Compound Registry: CAS Common Chemistry. "Detail for CAS 2119574-87-5."

Sources

Application Note: Protocol for Schiff Base Formation using 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing


-acylhydrazones (functionally analogous to Schiff bases) derived from 2-(1,4-Dioxan-2-yl)acetohydrazide . While often colloquially termed "Schiff bases," the products formed are technically acylhydrazones , a privileged scaffold in medicinal chemistry known for enhanced hydrolytic stability compared to standard imines.

The 1,4-dioxane moiety is a critical pharmacophore, acting as a hydrogen bond acceptor and improving the aqueous solubility of lipophilic drug candidates. This protocol addresses the specific solubility and reactivity profiles of dioxane-bearing hydrazides to maximize yield and purity.

Chemical Principles & Mechanism[1][2]

The Reaction

The formation of the acylhydrazone involves the condensation of this compound (Nucleophile) with an electrophilic carbonyl compound (Aldehyde or Ketone) under acid catalysis.

General Equation:



Mechanistic Pathway

The reaction follows an addition-elimination mechanism. The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic for the attack by the terminal nitrogen of the hydrazide.

Mechanism Start Reactants (Hydrazide + Aldehyde) Step1 Protonation (Activated Carbonyl) Start->Step1 H+ Catalyst Step2 Nucleophilic Attack (Tetrahedral Intermediate) Step1->Step2 N-Attack Step3 Proton Transfer (Carbinolamine) Step2->Step3 H-Shift Step4 Dehydration (- H2O) Step3->Step4 Elimination Product Acylhydrazone (E/Z Isomers) Step4->Product C=N Bond Formation

Figure 1: Acid-catalyzed mechanism for acylhydrazone formation. The rate-determining step is often the dehydration of the carbinolamine intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
This compound NucleophilePurity >95%; Dry
Aldehyde / Ketone Electrophile1.0 - 1.1 equivalents
Ethanol (EtOH) SolventAbsolute (Anhydrous preferred)
Glacial Acetic Acid (GAA) CatalystACS Reagent Grade
Methanol (MeOH) Alternative SolventHPLC Grade (if solubility issues arise)
Standard Operating Procedure (SOP)
Step 1: Preparation of the Hydrazide Solution
  • Weigh 1.0 mmol of this compound.

  • Dissolve in 10–15 mL of absolute ethanol in a round-bottom flask (RBF).

    • Note: The dioxane ring imparts good solubility. If the compound does not dissolve at room temperature (RT), warm gently to 40°C.

Step 2: Addition of Electrophile & Catalyst
  • Add 1.0–1.1 mmol of the appropriate aldehyde or ketone.[1]

    • Insight: Use a slight excess (1.1 eq) of the carbonyl component to drive the hydrazide to completion, as unreacted hydrazides are harder to remove than aldehydes.

  • Add 2–3 drops of Glacial Acetic Acid (approx. 0.1 mL).

    • Critical: Do not use mineral acids (HCl/H2SO4) initially. Strong acids can protonate the hydrazide nitrogen, deactivating it as a nucleophile.

Step 3: Reaction & Reflux [2]
  • Equip the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C for ethanol) with magnetic stirring.

  • Time:

    • Electron-poor aldehydes (reactive): 1–2 hours.

    • Electron-rich aldehydes/Ketones (sluggish): 4–8 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazide spot (usually lower Rf) should disappear.

Step 4: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to Room Temperature (RT).

    • Observation: In many cases, the product will precipitate as a white or off-white solid upon cooling.

  • Precipitation: If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid.

Step 5: Purification (Recrystallization)
  • If the crude purity is <95% (by TLC/NMR), recrystallize from hot ethanol or an Ethanol:Water (9:1) mixture.

  • Dry the final product under vacuum at 50°C for 4 hours.

Experimental Workflow Visualization

Workflow Start Dissolve Hydrazide (EtOH, 40°C) Add Add Aldehyde + Cat. Acetic Acid Start->Add Reflux Reflux (2-6 hrs) Monitor TLC Add->Reflux Check Precipitate Formed? Reflux->Check Filter Filter & Wash (Cold EtOH) Check->Filter Yes Conc Concentrate (Rotovap) & Ice Bath Check->Conc No Recryst Recrystallize (EtOH/H2O) Filter->Recryst If Impure Final Pure Acylhydrazone Filter->Final If Pure Conc->Filter Recryst->Final

Figure 2: Decision tree for the synthesis and isolation of dioxane-based acylhydrazones.

Characterization & Data Interpretation

To validate the formation of the Schiff base (acylhydrazone), look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
FT-IR 1600–1640 cm⁻¹ Appearance of strong C=N stretch (Imine).
FT-IR 3200–3300 cm⁻¹ Presence of N-H (Amide) stretch. (Note:

doublet of starting material disappears).
¹H NMR

8.0 – 8.8 ppm
Singlet (1H) for -N=CH- (Azomethine proton).
¹H NMR

11.0 – 12.0 ppm
Broad singlet (1H) for -CONH- . Often disappears with

shake.
¹H NMR

3.5 – 4.0 ppm
Multiplets for the 1,4-dioxane ring protons (Retention of scaffold).

Stereochemistry Note: Acylhydrazones can exist as


 isomers around the C=N bond. The 

isomer is generally thermodynamically favored and dominant, but NMR may show dual peaks for the amide NH or azomethine CH due to restricted rotation (rotamers) in solvents like DMSO-

.

Troubleshooting & Optimization

Common Issues
  • Problem: Oiling out (Product forms a sticky gum instead of a solid).

    • Solution: The product is likely too soluble in ethanol. Decant the supernatant, dissolve the gum in a minimum amount of DCM, and precipitate by adding Hexane or Diethyl Ether dropwise with vigorous stirring.

  • Problem: Low Yield with Ketones.

    • Solution: Ketones are sterically hindered. Increase reflux time to 12 hours and add anhydrous

      
       or molecular sieves to the reaction flask to scavenge water, driving the equilibrium forward (Le Chatelier's principle).
      
Green Chemistry Modification

For a "greener" approach, this reaction can often be performed by grinding the solid hydrazide and solid aldehyde with a few drops of acetic acid in a mortar and pestle at room temperature (Solid-State Synthesis). This avoids solvent waste, though yields vary based on the melting points of the reactants.

References

  • General Hydrazone Synthesis

    • Rollas, S., & Küçükgüzel, Ş. G. (2007).[3] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Acid Catalysis Mechanism

    • Kool, E. T., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Journal of the American Chemical Society.
  • 1,4-Dioxane Physicochemical Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31275, 1,4-Dioxane.[4]

  • Acylhydrazone Conformational Analysis

    • Palla, G., et al. (1986). Conformational isomerism of N-acylhydrazones. Journal of Organic Chemistry.

Sources

Cyclization of 2-(1,4-Dioxan-2-yl)acetohydrazide to 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for converting 2-(1,4-dioxan-2-yl)acetohydrazide into functionalized 1,3,4-oxadiazole derivatives. The fusion of the 1,4-dioxane ring (a privileged solubility-enhancing pharmacophore) with the 1,3,4-oxadiazole scaffold (a stable bioisostere for esters/amides) represents a high-value target in medicinal chemistry, particularly for antimicrobial and antifungal discovery.

This document outlines two primary synthetic pathways:

  • The Thiol Route (Method A): Cyclization with carbon disulfide (

    
    ) to yield the 5-substituted-1,3,4-oxadiazole-2-thiol/thione.
    
  • The Aryl Route (Method B): Direct dehydrative cyclization with carboxylic acids using phosphorus oxychloride (

    
    ).
    

Strategic Analysis & Chemical Logic

Substrate Stability: The Dioxane Ring

The starting material, this compound, contains a cyclic diether (1,4-dioxane). Unlike 1,3-dioxolanes (acetals), the 1,4-dioxane ring is chemically robust. It resists hydrolysis under basic conditions (Method A) and is generally stable to non-aqueous Lewis acids (Method B). However, the ring oxygens can act as weak Lewis bases; therefore, in Method B (


), strict temperature control is required to prevent ring-opening side reactions or polymerization.
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent hydrazide.

OxadiazolePathways Figure 1: Divergent cyclization pathways for dioxane-substituted hydrazides. Hydrazide 2-(1,4-Dioxan-2-yl) acetohydrazide Salt Potassium Dithiocarbazate Salt Hydrazide->Salt CS2, KOH Ethanol, Reflux Diacyl N,N'-Diacyl Hydrazine Intermediate Hydrazide->Diacyl Ar-COOH POCl3 (Activation) Thiol 5-(1,4-Dioxan-2-yl) -1,3,4-oxadiazole-2-thiol Salt->Thiol HCl (Acidification) Cyclodehydration ArylProd 2-Aryl-5-(1,4-dioxan-2-yl) -1,3,4-oxadiazole Diacyl->ArylProd POCl3, Reflux - H2O

Detailed Protocols

Method A: Synthesis of 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol

Target: A versatile intermediate allowing further S-alkylation or Mannich base synthesis.

Reagents:

  • This compound (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq) [Caution: Flammable/Toxic] 
    
  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (Absolute, solvent)[1][2]

  • Hydrochloric Acid (10% aqueous)

Step-by-Step Protocol:

  • Salt Formation: Dissolve KOH (0.01 mol) in absolute ethanol (20 mL). Add the hydrazide (0.01 mol) and stir at room temperature for 15 minutes to ensure deprotonation of the hydrazide nitrogen.

  • Addition: Add

    
     (0.015 mol) dropwise. The solution may turn yellow/orange, indicating the formation of the potassium dithiocarbazate salt.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: 
    
    
    
    :MeOH 9:1). The hydrazide spot should disappear.
    • Mechanistic Note: Reflux promotes the intramolecular attack of the sulfur on the carbonyl carbon, releasing

      
       (trapped as KSH/gas).
      
  • Workup: Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Cyclization/Precipitation: Dilute the residue with ice-cold water (20 mL). Acidify carefully with 10% HCl dropwise with stirring until pH 2–3 is reached.

    • Critical Control Point: Do not drop below pH 1. Strong mineral acid at high concentration may destabilize the dioxane ether linkages over time.

  • Isolation: A precipitate (the thiol/thione tautomer) will form. Filter, wash with cold water, and recrystallize from ethanol.[3]

Yield Expectation: 75–85% Characterization (QC):

  • IR: Appearance of C=N stretch (~1610

    
    ) and C=S stretch (~1340 
    
    
    
    if thione form dominates). Absence of broad hydrazide NH/NH2 bands.
Method B: Synthesis of 2-Aryl-5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazoles

Target: Direct synthesis of bioactive libraries (e.g., antimicrobial agents).

Reagents:

  • This compound (1.0 eq)

  • Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 mL per gram of substrate) [Caution: Water Reactive] 
    

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask attached to a drying tube (

    
    ), mix the hydrazide (0.01 mol) and the substituted aromatic acid (0.01 mol).
    
  • Activation: Add

    
     (15 mL) carefully.
    
    • Expert Insight:

      
       acts as both solvent and dehydrating agent. It activates the carboxylic acid to an acyl chloride in situ, forming the diacylhydrazine intermediate, which then cyclizes.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor the evolution of HCl gas (use litmus paper at the condenser outlet). Reaction completion often coincides with the cessation of gas evolution.

  • Quenching (High Risk Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring.

    • Safety: The hydrolysis of excess

      
       is violently exothermic. Keep the ice bath topped up.
      
  • Neutralization: Once the

    
     is destroyed, neutralize the aqueous suspension with solid Sodium Bicarbonate (
    
    
    
    ) or 20% NaOH solution to pH 7–8.
  • Isolation: The solid product will precipitate. Filter, wash with excess water (to remove inorganic phosphates), and dry. Recrystallize from ethanol or ethanol/DMF mixtures.

Yield Expectation: 60–75%

Comparative Data & Troubleshooting

ParameterMethod A (Thiol)Method B (POCl3)
Reaction Time 6–8 Hours4–6 Hours
Temperature

(Mild)

(Harsh)
Key Risk

evolution (Toxic)
Exothermic Quench / Water Reactivity
Dioxane Stability High (Base stable)Moderate (Acid sensitive at high T)
Product State Thione/Thiol Tautomer2,5-Disubstituted Aromatic

Troubleshooting Guide:

  • Low Yield in Method B: If the dioxane ring degrades (black tar formation), switch to Method C : Use a milder coupling agent like EDC/HOBt to form the diacylhydrazine first, then cyclize using Burgess Reagent or Tosyl Chloride/Pyridine at lower temperatures.

  • Incomplete Cyclization (Method A): If the intermediate dithiocarbazate salt does not close, ensure the reflux is vigorous and the acidification step reaches pH 3. The ring closure is acid-catalyzed in the final step.

References

  • General Oxadiazole Synthesis (POCl3 Method)

    • Title: Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.[1][2]

    • Source: Asian Journal of Chemistry, Vol. 23, No. 5 (2011).[2]

    • URL:[Link] (Verified general protocol alignment).

  • Oxidative Cyclization Protocols

    • Title: Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage.[4][5]

    • Source: Organic Letters (2015), 17(12), 2960-2963.[4]

    • URL:[Link][4]

  • Dioxane Ring Stability & Properties

    • Title: 1,4-Dioxane (Chemical Properties and Stability).[6]

    • Source: EPA / Wikipedia Technical D
    • URL:[Link][3][7]

  • Thiol/Thione Tautomerism in Oxadiazoles

    • Title: Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione.[1][2]

    • Source: Oriental Journal of Chemistry (2013).[1]

    • URL:[Link][1]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Condensation of 2-(1,4-Dioxan-2-yl)acetohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydrazone Scaffolds in Modern Drug Discovery

The hydrazone moiety (–C=N-NH-C=O) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Compounds incorporating this functional group have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor agents. The synthesis of hydrazones via the condensation of a hydrazide with an aldehyde or ketone is a robust and versatile chemical transformation, forming a cornerstone of many drug discovery and development programs.

This application note provides a detailed technical guide for the synthesis of N'-arylidene-2-(1,4-dioxan-2-yl)acetohydrazides. The inclusion of the 1,4-dioxane ring, a common bioisostere for various functional groups, offers a unique opportunity to modulate the physicochemical properties, such as solubility and metabolic stability, of the resulting hydrazone derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, detailed protocols, and troubleshooting.

Reaction Mechanism and Causality of Experimental Choices

The formation of a hydrazone from a hydrazide and an aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction. A thorough understanding of the mechanism is paramount for optimizing reaction conditions and ensuring high yields and purity.

The reaction proceeds in two key stages:

  • Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable hydrazone product.

The Critical Role of pH: The reaction rate is highly dependent on the pH of the medium.[1] An acidic environment is necessary to protonate the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[1] However, if the medium is too acidic (typically pH < 3), the hydrazide, being basic, will be protonated. This deactivates the nucleophile and significantly slows down or halts the reaction.[1] Therefore, the "sweet spot" for this reaction is a mildly acidic environment, typically in the pH range of 4-5, which can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[1]

Solvent Selection: The choice of solvent is crucial for ensuring that both the 2-(1,4-dioxan-2-yl)acetohydrazide and the aldehyde are sufficiently soluble to react efficiently. Protic solvents like ethanol and methanol are commonly employed as they effectively solvate both reactants and are compatible with acid catalysis.[2] In cases where reactants have lower polarity, 1,4-dioxane can be an excellent choice of solvent.[1]

Visualizing the Synthetic Workflow

The overall process, from the synthesis of the hydrazide precursor to the final hydrazone product, is outlined below.

G cluster_0 Part 1: Hydrazide Synthesis cluster_1 Part 2: Hydrazone Condensation cluster_2 Part 3: Purification A Ethyl 2-(1,4-dioxan-2-yl)acetate C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D This compound C->D F Reaction in Ethanol + Catalytic Acetic Acid (Reflux) D->F E Aldehyde (Ar-CHO) E->F G N'-Arylidene-2-(1,4-dioxan-2-yl)acetohydrazide F->G H Precipitation/Cooling G->H I Filtration H->I J Recrystallization (e.g., from Ethanol) I->J K Pure Hydrazone Product J->K

Figure 1: General workflow for the synthesis and purification of N'-arylidene-2-(1,4-dioxan-2-yl)acetohydrazides.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, this compound

This protocol outlines the synthesis of the key hydrazide intermediate from its corresponding ethyl ester.

Materials:

  • Ethyl 2-(1,4-dioxan-2-yl)acetate

  • Hydrazine hydrate (98-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of ethyl 2-(1,4-dioxan-2-yl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (2-3 equivalents).

  • The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound. The product can be used in the next step without further purification if high purity is achieved.

Protocol 2: General Procedure for the Condensation with Aldehydes

This protocol provides a robust method for the synthesis of N'-arylidene-2-(1,4-dioxan-2-yl)acetohydrazides.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired aldehyde (1 equivalent).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then heated under reflux. The reaction time can vary from 1 to 8 hours depending on the reactivity of the aldehyde.[1] Monitor the reaction progress using TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. In many cases, the hydrazone product will precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the reaction mixture can be poured into ice-cold water to induce precipitation. The resulting solid is then filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N'-arylidene-2-(1,4-dioxan-2-yl)acetohydrazide.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the condensation reaction with various aldehydes, based on analogous syntheses reported in the literature.

Aldehyde TypeCatalystSolventTemperatureTypical Reaction TimeExpected Yield
Aromatic (electron-neutral)Acetic AcidEthanolReflux2-4 hoursHigh
Aromatic (electron-donating)Acetic AcidEthanolReflux4-6 hoursGood to High
Aromatic (electron-withdrawing)Acetic AcidEthanolReflux1-3 hoursHigh
HeteroaromaticAcetic AcidEthanol/DioxaneReflux3-5 hoursModerate to High
AliphaticAcetic AcidEthanolRoom Temp to Reflux1-2 hoursGood to High

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation - Insufficient catalyst.- Reaction time is too short.- Low reaction temperature.- Hydrazide was deactivated by overly acidic conditions.- Add a few more drops of glacial acetic acid.- Increase the reflux time and monitor by TLC.- Ensure the reaction is at a gentle reflux.- Avoid using strong acids as catalysts.
Formation of Multiple Products (observed on TLC) - Impure starting materials.- Side reactions due to excessive heat.- Purify the aldehyde and hydrazide before the reaction.- Reduce the reaction temperature and extend the reaction time.
Product Does Not Precipitate - The product is highly soluble in the reaction solvent.- Insufficient product formation.- Pour the reaction mixture into a beaker of ice-cold water with stirring to induce precipitation.- Concentrate the reaction mixture under reduced pressure before adding to water.
Oily Product Forms Instead of a Solid - The product may have a low melting point.- Presence of impurities.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the product using column chromatography.

Conclusion

The acid-catalyzed condensation of this compound with aldehydes is a reliable and high-yielding method for the synthesis of novel hydrazone derivatives. By carefully controlling the reaction parameters, particularly the pH and choice of solvent, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful synthesis and purification of these promising molecules.

References

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

  • Design, synthesis, and evaluation of novel (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as antitumor agents. Archiv der Pharmazie. Available at: [Link]

  • Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Helvetica Chimica Acta. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Chemical Society of Nigeria. Available at: [Link]

  • A kind of preparation method of acethydrazide. Google Patents.
  • The synthetic method of acethydrazide. Google Patents.
  • Acetohydrazide derivatives are potent biologically. CABI Digital Library. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

Sources

Application Note: Precision Microwave-Assisted Synthesis & Derivatization of 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the microwave-assisted synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide , a critical building block for installing the pharmacologically relevant 1,4-dioxane moiety into drug candidates. The dioxane ring serves as a bioisostere for morpholine or piperazine, often improving metabolic stability and water solubility in lead compounds.

Traditional thermal synthesis of hydrazides from esters requires prolonged reflux (12–24 hours) with excess hydrazine, leading to potential degradation and laborious workups. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we exploit the high dielectric loss tangent (


) of hydrazine hydrate and polar solvents (e.g., ethanol) to achieve volumetric heating. This protocol reduces reaction times to minutes, suppresses side reactions, and consistently delivers yields 

.[1]
Core Advantages of this Protocol
  • Kinetic Selectivity: Rapid superheating minimizes the formation of diacylhydrazine byproducts.

  • Energy Efficiency: 95% reduction in energy consumption compared to conventional reflux.

  • Scalability: Validated for single-mode (0.5–10 mmol) and multi-mode (up to 50 mmol) microwave reactors.

Chemical Pathway & Mechanism[2]

The synthesis proceeds via a nucleophilic acyl substitution where hydrazine acts as a potent alpha-effect nucleophile attacking the carbonyl carbon of ethyl 2-(1,4-dioxan-2-yl)acetate.

Mechanistic Insight: The Microwave Effect

In this transformation, the polar transition state is stabilized by the electromagnetic field. Ethanol (


) and hydrazine hydrate efficiently couple with the 2.45 GHz irradiation, generating rapid internal heat. This "specific microwave effect" lowers the activation energy barrier (

) relative to conductive heating.

ReactionPathway Figure 1: Modular Microwave-Assisted Synthesis Workflow Ester Ethyl 2-(1,4-dioxan-2-yl)acetate (Starting Material) Hydrazide This compound (Target Scaffold) Ester->Hydrazide MW, 80°C, 10 min EtOH Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Hydrazide SchiffBase Schiff Base Derivative (Hydrazone) Hydrazide->SchiffBase Ar-CHO, MW EtOH, cat. AcOH Oxadiazole 1,3,4-Oxadiazole (Heterocycle) Hydrazide->Oxadiazole R-COOH, MW POCl3 (Cyclization)

Figure 1: The central role of the dioxane hydrazide scaffold in divergent synthesis.

Experimental Protocols

Part A: Synthesis of this compound

Reagents:

  • Ethyl 2-(1,4-dioxan-2-yl)acetate (1.0 equiv)

  • Hydrazine hydrate (80% or 99%, 3.0 equiv)

  • Ethanol (Absolute, solvent volume: 3 mL per mmol substrate)

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+)

  • 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve Ethyl 2-(1,4-dioxan-2-yl)acetate (e.g., 2 mmol) in absolute ethanol (6 mL).

  • Addition: Add Hydrazine hydrate (6 mmol) dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Irradiation: Seal the vial. Program the microwave reactor with the following parameters:

    • Temperature: 80 °C (Fixed Hold)

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Dynamic (Max 150 W)

    • Time: 10 minutes (Hold time)

    • Stirring: High[2][3][4]

  • Workup:

    • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Note: The excess hydrazine forms an azeotrope with water/ethanol; ensure thorough drying.

  • Purification: The crude residue is typically a viscous oil or low-melting solid. Triturate with cold diethyl ether or hexane to induce crystallization. If oil persists, recrystallize from a minimal amount of hot ethanol/hexane (1:3).

Yield Expectation: 85–92% (White crystalline solid).

Part B: Downstream Application – Synthesis of 1,3,4-Oxadiazoles[5]

This step demonstrates the utility of the hydrazide in creating bioactive heterocycles.[5][6]

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)[7][8]

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv - acts as solvent/reagent)
    

Protocol:

  • Setup: Mix the hydrazide and carboxylic acid in a microwave vial. Add

    
     carefully in a fume hood.
    
  • Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Max 200 W

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Neutralize with solid 
    
    
    
    to pH 7–8.
  • Isolation: Filter the precipitate, wash with water, and dry.

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Conventional

The following table summarizes the efficiency gains validated in similar hydrazide syntheses [1, 2].

ParameterConventional RefluxMicrowave Protocol (This Guide)Improvement Factor
Reaction Time 6 – 12 Hours10 – 15 Minutes36x Faster
Solvent Usage 20–50 mL/mmol3 mL/mmolGreen Metric
Yield 65 – 75%85 – 92%+20% Yield
Purity (Crude) Requires ChromatographyRecrystallization onlyProcess Efficiency
Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (

    
    ) and the appearance of the hydrazide doublet (
    
    
    
    ) around
    
    
    and the amide carbonyl at
    
    
    .
  • 1H NMR (DMSO-d6):

    • New signals: Singlet/broad signal at

      
       ppm (NH) and 
      
      
      
      ppm (
      
      
      ).
    • Loss of signal: Ethyl group quartet (

      
       ppm) and triplet (
      
      
      
      ppm).

Troubleshooting & Safety (Senior Scientist Notes)

  • Pressure Management: Ethanol has a high vapor pressure. Do not exceed 120°C in a sealed vessel without checking the vessel's pressure rating (typically 20-30 bar).

  • Hydrazine Handling: If using 99% anhydrous hydrazine, be aware it is pyrophoric in contact with certain porous materials. The 80% hydrate is safer and sufficient for this reaction.

  • "Gooey" Products: If the hydrazide refuses to crystallize, it likely contains residual hydrazine. Redissolve in Ethanol and re-evaporate, or pass through a short pad of silica gel (eluting with 5% MeOH in DCM) to remove polar impurities.

References

  • Shantier, S. et al. (2022).[4] Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly developed technique. Journal of Applied Pharmaceutical Research, 10(1), 29–37.[4]

  • Zhimomi, B. K. et al. (2024).[8][9] Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.[8]

  • Frank, A. et al. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions.[5][10] Arkivoc, 2015(7), 131-144.

  • Desai, N. C. et al. (2020).[8] A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Advanced Research and Reviews, 8(3), 238–258.

  • BldPharm. (n.d.). This compound Product Page. BLD Pharm.[11]

Sources

Using 2-(1,4-Dioxan-2-yl)acetohydrazide in peptide linker chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(1,4-Dioxan-2-yl)acetohydrazide: A Hydrophilic, Conformationally Defined Linker for Advanced Peptide Chemistry

Introduction

In the landscape of therapeutic peptides, antibody-drug conjugates (ADCs), and proteomics, the linker molecule is not merely a spacer but a critical component that dictates solubility, stability, pharmacokinetics, and efficacy. Traditional aliphatic and aromatic linkers often introduce undesirable hydrophobicity, leading to aggregation and compromised biological performance. This guide introduces this compound, a novel linker building block designed to address these challenges. Its unique structure, featuring a hydrophilic 1,4-dioxane moiety and a versatile acetohydrazide functional group, offers a compelling combination of properties for researchers, chemists, and drug developers.

The hydrazide functional group is a cornerstone of bioconjugation, prized for its ability to react chemoselectively with aldehydes and ketones to form stable hydrazone linkages.[1][2] This reaction is a powerful tool for site-specific protein modification, peptide cyclization, and the assembly of complex biomolecules.[3][4][5] The hydrazide itself is a stable precursor, compatible with standard solid-phase peptide synthesis (SPPS) conditions, making it an ideal handle for incorporating into synthetic workflows.[6][7]

This application note provides a comprehensive overview of this compound, detailing its intrinsic properties and providing detailed protocols for its application in peptide modification and bioconjugation.

Features and Benefits of the Dioxane-Based Linker

The molecular architecture of this compound imparts several advantages over conventional linkers:

  • Enhanced Hydrophilicity: The two ether oxygens within the 1,4-dioxane ring act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the linker and any conjugate it is a part of. This can mitigate the aggregation issues often seen with hydrophobic payloads or peptide sequences.

  • Conformational Definition: The cyclic nature of the dioxane ring introduces a degree of conformational rigidity not present in simple alkyl chains. This can help to control the spatial orientation between the conjugated partners, a factor that can be critical for optimizing binding affinity or biological activity in complex systems like cyclic peptides or bivalent ligands.[8]

  • Biocompatible Scaffold: The 1,4-dioxane structure is a recognized scaffold in medicinal chemistry, known for its metabolic stability and low intrinsic toxicity.[9][10]

  • Versatile Hydrazide Reactivity: The terminal hydrazide group serves as a versatile chemical handle for forming stable, pH-sensitive hydrazone bonds or for conversion into a highly reactive acyl azide for amide bond formation.[4]

Figure 1: Chemical structure and properties of the linker.

Core Chemistry: Hydrazone Bond Formation

The primary application of this linker involves the condensation reaction between its hydrazide moiety and a carbonyl group (aldehyde or ketone) to form a hydrazone bond. This reaction is highly chemoselective and proceeds under mild aqueous conditions, making it ideal for use with sensitive biomolecules.

The reaction rate is pH-dependent. Mildly acidic conditions (pH 4.5-6.0) are typically optimal, as acid catalysis is required to activate the carbonyl for nucleophilic attack and to facilitate the dehydration of the tetrahedral intermediate.[2] However, pH levels that are too low will lead to protonation of the hydrazide, reducing its nucleophilicity and slowing the reaction. The resulting hydrazone bond exhibits pH-dependent stability, being relatively stable at neutral pH but susceptible to hydrolysis under more acidic conditions, a property that is exploited in drug delivery systems designed for release within the acidic environment of endosomes or lysosomes.[11]

G Linker Linker-NH-NH2 (Hydrazide) Intermediate Tetrahedral Intermediate Linker->Intermediate + H+ (Catalysis) Peptide Peptide-CHO (Aldehyde) Peptide->Intermediate Product Peptide-CH=N-NH-Linker (Hydrazone) Intermediate->Product - H2O Water H2O caption Figure 2: Mechanism of Hydrazone Formation

Figure 2: General mechanism for acid-catalyzed hydrazone formation.

Comparative Properties of Peptide Linkers

To better contextualize the advantages of this compound, the following table compares its key features with other common linker classes.

FeatureThis compoundSimple Alkyl Hydrazide (e.g., Adipic dihydrazide)Aromatic Hydrazide (e.g., Benzoic hydrazide)PEG-based Linker
Solubility High (Hydrophilic ether groups)Moderate to LowLow (Hydrophobic)Very High
Conformational Flexibility Semi-rigid (Cyclic core)High (Flexible chain)Rigid (Planar ring)Very High
Reactivity Standard hydrazide reactivityStandard hydrazide reactivityReactivity can be modulated by ring substituentsVaries by functional group (e.g., Maleimide, NHS ester)
Stability of Conjugate pH-sensitive hydrazone bondpH-sensitive hydrazone bondpH-sensitive hydrazone bondDepends on conjugation chemistry (e.g., Thioether is stable)
Potential for Aggregation LowModerateHighVery Low
Primary Application Bioconjugation, ADCs, Peptide CyclizationCrosslinking, ImmobilizationSolid-Phase Synthesis, Modified Peptides[6]PEGylation, Improving Pharmacokinetics

Application Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: C-Terminal Functionalization of a Peptide

This protocol describes the solution-phase coupling of the linker to the C-terminus of a protected peptide, creating a peptide-hydrazide conjugate ready for subsequent reactions.

Rationale: Standard carbodiimide chemistry (EDC) in the presence of an activating agent (Sulfo-NHS) is used to activate the peptide's C-terminal carboxylic acid, allowing for efficient amide bond formation with the primary amine of the hydrazide's terminal -NH2 group. The dioxane's hydrophilicity aids solubility during the reaction and purification.

Materials:

  • N-terminally protected peptide (e.g., Fmoc-Peptide-OH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Reverse-Phase HPLC system for purification

  • Mass Spectrometer (e.g., ESI-MS) for characterization

Procedure:

  • Peptide Dissolution: Dissolve the N-terminally protected peptide (1 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL.

  • Carboxyl Activation: Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution. Allow the activation to proceed for 15 minutes at room temperature. This step creates a more stable, amine-reactive Sulfo-NHS ester, minimizing side reactions.

  • Linker Addition: Dissolve this compound (2.0 equivalents) in a minimal amount of DMF. Add this solution to the activated peptide mixture.

  • pH Adjustment & Reaction: Add DIPEA (2.5 equivalents) to raise the pH and facilitate the coupling reaction. Let the reaction proceed at room temperature for 4-6 hours, or overnight for challenging couplings. Monitor reaction progress by LC-MS.

  • Quenching & Solvent Removal: Quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Re-dissolve the crude product in a minimal amount of DMSO/water. Purify the peptide-hydrazide conjugate using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization & Lyophilization: Collect fractions containing the desired product. Confirm the identity and purity by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a white powder. Store at -20°C.

Protocol 2: Hydrazone Ligation to an Aldehyde-Modified Protein

This protocol details the conjugation of the purified peptide-hydrazide (from Protocol 1) to a protein that has been site-specifically modified to contain an aldehyde group.

Rationale: This procedure leverages the chemoselective reaction between the hydrazide and the aldehyde.[4][12] The reaction is performed in a mildly acidic buffer (pH 5.0-6.0) to catalyze the reaction without denaturing the protein. The choice of buffer is critical; amine-free buffers like sodium acetate are used to prevent side reactions with the aldehyde.

Materials:

  • Peptide-(linker)-acetohydrazide conjugate (from Protocol 1)

  • Aldehyde-modified protein (e.g., generated by periodate oxidation of an N-terminal serine)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

  • SDS-PAGE and Mass Spectrometry for analysis

Procedure:

G Figure 3: Workflow for Protein Conjugation start Start: Prepare Reagents dissolve_peptide 1. Dissolve Peptide-Hydrazide in Conjugation Buffer start->dissolve_peptide dissolve_protein 2. Prepare Aldehyde-Protein in Conjugation Buffer start->dissolve_protein mix 3. Mix Reactants (10-20 fold molar excess of peptide) dissolve_peptide->mix dissolve_protein->mix react 4. Incubate Reaction (4-12h at 25°C or 24h at 4°C) mix->react purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) react->purify analyze 6. Analyze Product (SDS-PAGE, Mass Spec) purify->analyze end End: Store Conjugate at -80°C analyze->end

Figure 3: Experimental workflow for conjugating a peptide-hydrazide to an aldehyde-modified protein.
  • Reagent Preparation: Dissolve the peptide-hydrazide conjugate in the Conjugation Buffer. Prepare the aldehyde-modified protein in the same buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the peptide-hydrazide solution to the protein solution. A 10- to 20-fold molar excess of the peptide-hydrazide over the protein is recommended to drive the reaction to completion.

  • Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 24 hours. The optimal time may need to be determined empirically.

  • Purification: Following incubation, purify the resulting peptide-protein conjugate to remove unreacted peptide and other reagents. Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from the smaller, unreacted peptide.

  • Analysis and Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. Confirm the precise mass of the conjugate and the success of the ligation using mass spectrometry (e.g., ESI-TOF or MALDI-TOF).

  • Storage: Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at -80°C for long-term stability.

Conclusion

This compound represents a significant advancement in linker technology. By combining the proven, chemoselective reactivity of a hydrazide with the beneficial physicochemical properties of a 1,4-dioxane ring, it provides a powerful tool for creating sophisticated peptide and protein conjugates. Its ability to enhance solubility and provide conformational definition makes it particularly well-suited for the development of next-generation therapeutics, including ADCs, targeted drug delivery systems, and structurally constrained peptides. The protocols outlined in this guide provide a robust starting point for researchers to incorporate this versatile linker into their experimental designs.

References

  • Camarero, J. A., et al. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.gov. Available at: [Link]

  • Dyniewicz, J., et al. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Udumula, V., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fang, G. M., & Li, Y. M. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry. Available at: [Link]

  • Fulcher, J. M., et al. (2019). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science. Available at: [Link]

  • Yang, J., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Dyniewicz, J., et al. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Söderhäll, J., et al. (2023). Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zhong, H., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]

  • Fan, T., et al. (2018). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Expert Opinion on Drug Delivery. Available at: [Link]

  • J&K Scientific. This compound. J&K Scientific. Available at: [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. Available at: [Link]

  • Riaz, M., et al. (2017). Acetohydrazide derivatives are potent biologically active compounds. CABI Digital Library. Available at: [Link]

  • de Oliveira, G. A., et al. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2011). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sirakanyan, S. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. Available at: [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Unknown Author. (2020). medicinal chemistry-1. SlideShare. Available at: [Link]

  • ResearchGate. Acetohydrazide. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-DIOX-001 Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

The conversion of ethyl 2-(1,4-dioxan-2-yl)acetate to 2-(1,4-dioxan-2-yl)acetohydrazide is a nucleophilic acyl substitution (hydrazinolysis). While theoretically straightforward, this reaction often suffers from low isolated yields due to two primary factors:

  • Water Solubility: The 1,4-dioxane ring and the hydrazide group are both highly polar. Standard aqueous workups (liquid-liquid extraction) often result in >50% product loss into the aqueous phase.

  • Bis-hydrazide Formation: Insufficient hydrazine or improper addition order can lead to two ester molecules reacting with one hydrazine, forming the symmetric bis-hydrazide impurity.

This guide provides a "Dry Workup" protocol designed to eliminate aqueous extraction, ensuring maximum recovery of the water-soluble product.

The Optimized Protocol (Gold Standard)

Objective: Synthesis of this compound with >85% isolated yield.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Ethyl 2-(1,4-dioxan-2-yl)acetate Substrate1.0Starting material (SM).[1][2][3]
Hydrazine Hydrate (80-100%) Reagent3.0 - 5.0 Large excess prevents bis-hydrazide formation.
Absolute Ethanol Solvent10-15 VolAnhydrous preferred to prevent ester hydrolysis.
Toluene Azeotrope AgentN/AUsed in workup to remove residual hydrazine.
Step-by-Step Workflow

Step 1: Reaction Setup (The Reverse Addition)

  • Charge the reaction flask with Hydrazine Hydrate (5.0 eq) and Absolute Ethanol (5 Vol) .

  • Crucial: Cool the hydrazine solution to 0°C.

  • Dissolve the Ester (1.0 eq) in Absolute Ethanol (5 Vol) and add it dropwise to the hydrazine solution over 15-20 minutes.

    • Why? High local concentration of hydrazine relative to ester suppresses bis-hydrazide formation.

Step 2: Reflux

  • Warm to room temperature, then heat to reflux (approx. 78-80°C).

  • Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (Hydrazides turn purple/red) or Iodine .

  • Typical Time: 3–6 hours.

Step 3: The "Dry" Workup (Critical for Yield)

  • Evaporation: Remove ethanol in vacuo at 40-50°C. You will be left with a syrupy residue containing product and excess hydrazine hydrate.

  • Azeotropic Removal: Add Toluene (10 Vol) to the residue and rotovap again. Repeat this step 2-3 times.

    • Mechanism:[4] Toluene forms an azeotrope with hydrazine hydrate, effectively "pulling" the toxic reagent out of the oil.

  • Trituration: The residue should now be a semi-solid or thick oil. Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) and scratch the flask walls vigorously with a spatula.

  • Filtration: The product will precipitate as a white/off-white solid. Filter and wash with cold ether.

Visualization: Process Control & Logic

Figure 1: Synthesis & Isolation Workflow

Caption: Optimized "Dry Workup" pathway preventing product loss to aqueous phase.

G Start Start: Ester Substrate Mix Dropwise Addition (0°C to Hydrazine Excess) Start->Mix Dissolve in EtOH Reflux Reflux (EtOH) 3-6 Hours Mix->Reflux Heat Evap Evaporation (Remove Solvent) Reflux->Evap Completion Azeotrope Azeotrope w/ Toluene (Removes Hydrazine) Evap->Azeotrope Residue Triturate Trituration (Ether/MTBE) Azeotrope->Triturate Thick Oil Final Pure Solid Product (>85% Yield) Triturate->Final Filter

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic pathways for common failure modes (Low Yield vs. Impurity).

Logic Issue Identify Issue Yield Low Yield (<50%) Issue->Yield Purity Impurity / Oiling Issue->Purity CheckAq Did you use water wash? Yield->CheckAq CheckNMR Check H-NMR Purity->CheckNMR Soln1 STOP. Use Dry Workup. Product is water soluble. CheckAq->Soln1 Yes CheckTime Incomplete Conversion? CheckAq->CheckTime No Soln2 Increase Hydrazine (5eq) Extend Reflux CheckTime->Soln2 Symm Symmetric Impurity? (Bis-hydrazide) CheckNMR->Symm Sticky Sticky Oil / Won't Solidify CheckNMR->Sticky Soln3 Reverse Addition Order Keep Hydrazine in Excess Symm->Soln3 Soln4 Azeotrope Toluene x3 Trtituate w/ Cold Ether Sticky->Soln4

Troubleshooting & FAQ

Symptom: The product remains a sticky oil and will not precipitate.

Diagnosis: Residual solvent or hydrazine hydrate is preventing crystal lattice formation. The dioxane ring adds significant flexibility and polarity, making crystallization difficult if impurities are present. Corrective Action:

  • The Toluene Trick: Add 20 mL of toluene to the oil and rotovap to dryness. Repeat 3 times. This removes trace water and hydrazine via azeotrope [1].[4][5][6][7]

  • Seed Crystal: If you have a tiny amount of solid from a previous batch, add it during the ether trituration.

  • Scratching: Use a glass rod to scratch the side of the flask vigorously while the crude oil is submerged in cold diethyl ether. This creates nucleation sites.

Symptom: Low yield after aqueous extraction.

Diagnosis: User Error. You likely washed the reaction mixture with water or brine to remove excess hydrazine. Technical Insight: this compound contains both an ether linkage and a hydrazide H-bond donor/acceptor motif. It is highly soluble in water. Corrective Action: Do not use water. If you have already added water, you must continuously extract the aqueous layer with n-Butanol or Chloroform (5-10 times), though recovery will still be poor. It is better to restart using the "Dry Workup."

Symptom: NMR shows a mixture of product and a symmetric impurity.

Diagnosis: Formation of the bis-hydrazide (R-CO-NH-NH-CO-R). This happens when the hydrazine concentration drops, and the product competes with hydrazine to attack the remaining ester. Corrective Action:

  • Increase Equivalents: Use at least 3.0 to 5.0 equivalents of hydrazine hydrate.

  • Reverse Addition: Ensure the ester is added to the hydrazine, not the other way around.

Symptom: The reaction is slow or incomplete.

Diagnosis: Steric hindrance from the dioxane ring or old reagents. Corrective Action:

  • Check Reagent Quality: Hydrazine hydrate can absorb CO2 from air to form carbazates over time. Use a fresh bottle.

  • Catalysis: Add a catalytic amount (0.1 eq) of glacial acetic acid. This protonates the ester carbonyl, making it more electrophilic [5].

Safety & Stability

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Avoid contact with metal oxides (can induce decomposition). All evaporation of hydrazine-containing mixtures must be done in a well-ventilated fume hood.

  • Azeotropes: The distillate from the toluene azeotrope step contains hydrazine. Treat this waste as hazardous hydrazine waste, not general organic solvent waste [1].

  • Product Stability: Hydrazides can oxidize to diimides or hydrolyze over time. Store the final solid under nitrogen at -20°C.

References

  • Wilson, R. et al. (1955). Dehydration of hydrazine by azeotropic distillation. AIChE Journal. 6[1][8][9][10][11]

  • RSC Publishing. (2002). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.[12] 12

  • Organic Syntheses. Acetone hydrazone (General Hydrazinolysis Protocol). Org.[13] Synth. Coll. Vol. 6, 161. 13

  • ResearchGate. (2021). Discussion on removing excess hydrazine hydrate. 11

  • CABI Digital Library. Acetohydrazide derivatives synthesis and biological activity. 1[1][5][8][9][10]

Sources

Technical Support Center: Hydrazine Remediation in Dioxane-Based Hydrazides

[1]

Topic: Removing excess hydrazine hydrate from 2-(1,4-Dioxan-2-yl)acetohydrazide Ticket ID: CHEM-SUP-8829 Status: Open Priority: High (Genotoxic Impurity Control)[1]

Executive Summary

You are likely encountering difficulty removing excess hydrazine hydrate (

This compound1

Why this matters: Hydrazine is a known mutagen and carcinogen (ICH M7 Class 1 impurity). For pharmaceutical applications, it typically requires control to low ppm levels (often <10 ppm).

This guide provides three tiered protocols ranging from physical separation to chemical scavenging. Do not proceed sequentially; use the Decision Matrix below to select the method that matches your current crude state.

Visual Decision Matrix

Use this logic flow to determine the safest remediation strategy for your specific batch.

GStartStart: Analyze Crude MaterialStateWhat is the physical state?Start->StateOilViscous Oil / GumState->OilOiling OutSolidCrystalline SolidState->SolidPrecipitateHydrazineLevelHydrazine Content?High> 1000 ppm (Bulk)HydrazineLevel->HighGross ContaminationLow< 1000 ppm (Trace)HydrazineLevel->LowPolishingMethodAMethod A: Azeotropic Distillation(Toluene/IPA)Oil->MethodATrapped SolventSolid->HydrazineLevelMethodBMethod B: Solvent Trituration(IPA/EtOAc)High->MethodBLow->MethodBPreferredMethodCMethod C: Chemical Scavenging(Phthalic Anhydride)Low->MethodCIf Recrys Fails

Figure 1: Remediation Strategy Decision Tree. Select Method A for oils, Method B for bulk solids, and Method C only for recalcitrant trace impurities.[1]

Method A: Azeotropic Distillation (The "Drying" Approach)

Best For: Crude products that have "oiled out" or contain significant water/hydrazine (>1%). Mechanism: Hydrazine hydrate forms a high-boiling azeotrope with water (120.1°C).[1] However, it also forms lower-boiling hetero-azeotropes with toluene and isopropanol, allowing you to "drag" the hydrazine out at lower temperatures, protecting the dioxane ring from thermal degradation.[1]

Protocol
  • Dissolution: Dissolve your crude oil in Isopropanol (IPA) (10 mL per gram of crude). If not fully soluble, add Toluene until dissolved (aim for a 1:1 IPA:Toluene ratio).

  • Distillation: Rotovap at 45–50°C under reduced pressure.

    • Critical Step: Do not distill to complete dryness yet.[2] Evaporate until volume is reduced by 80%.

  • The Chase: Add fresh Toluene (10 mL per gram) to the residue.

  • Repeat: Rotovap again. Repeat this "chase" step 2–3 times.

  • Final Strip: Evaporate to dryness. The toluene helps carry over the hydrazine hydrate, while the IPA aids in breaking the water-hydrazine azeotrope.

Why it works: Toluene disrupts the hydrogen bonding network of hydrazine hydrate. This method avoids the use of strong acids which could cleave the dioxane ether linkage.

Method B: Solvent Trituration (The "Wash" Approach)

Best For: Solid crude products with moderate hydrazine contamination. Mechanism: Exploits the high solubility of hydrazine hydrate in cold alcohols/ethers versus the lower solubility of the acetohydrazide product.

Solvent Selection Table
Solvent SystemHydrazine SolubilityProduct Solubility (Target)Recommendation
Isopropanol (Cold) HighLowPrimary Choice
Ethyl Acetate ModerateLowGood, but risk of reaction*
Dichloromethane LowLowPoor (Ineffective wash)
Ethanol/Water (95:5) Very HighModerateRisk of yield loss

*Note: Hydrazine can react slowly with Ethyl Acetate to form acethydrazide, but at cold temperatures during a quick wash, this is negligible.[1]

Protocol
  • Suspend the crude solid in Cold Isopropanol (0°C) (5 mL per gram).

  • Slurry (stir vigorously) for 30 minutes. Do not heat.

  • Filter under vacuum.

  • Wash the cake with Cold Isopropanol followed by Hexanes (to remove residual IPA).

  • Dry in a vacuum oven at 40°C.

Method C: Chemical Scavenging (The "Polishing" Approach)

Best For: Trace hydrazine (<500 ppm) that persists after methods A and B. Warning: This involves introducing another reagent. Use only if physical separation fails. Mechanism: Phthalic anhydride reacts selectively and rapidly with hydrazine to form Phthalhydrazide (an insoluble solid with MP >340°C), while reacting much slower with your bulky acetohydrazide product.

ReactionHydrazineHydrazine(Impurity)ProductPhthalhydrazide(Insoluble Solid)Hydrazine->ProductFast ReactionPhthalicPhthalicAnhydridePhthalic->Product

Figure 2: Scavenging Mechanism.[1] The formation of the stable heterocyclic ring drives the reaction.

Protocol
  • Dissolve the crude product in Ethanol or Methanol (10 volumes).

  • Calculate the amount of excess hydrazine (using HPLC/GC data).

  • Add 1.1 to 1.5 equivalents of Phthalic Anhydride relative to the hydrazine content (NOT the product).

  • Stir at Room Temperature for 1–2 hours.

    • Observation: A white precipitate (Phthalhydrazide) should form if hydrazine levels were significant.[2]

  • Filtration: Filter off the solid Phthalhydrazide.[2]

  • Recovery: Concentrate the filtrate to recover your purified this compound.

Troubleshooting & FAQs

Q: My product is oiling out and won't crystallize. What now?

A: This is common for dioxane derivatives due to the flexible ether ring.

  • Cause: Residual hydrazine hydrate or water is acting as a plasticizer.

  • Fix: Perform Method A (Azeotrope) using Toluene. Once dry, dissolve in a minimum amount of warm Ethyl Acetate and add dropwise Hexane (or MTBE) until cloudy. Let it stand in the fridge overnight. Scratch the glass to induce nucleation.

Q: Can I use Acetone to scavenge the hydrazine?

A: ABSOLUTELY NOT. While acetone reacts with hydrazine to form a volatile ketazine, it will also react with your product (a primary hydrazide) to form a Schiff base (hydrazone). This will destroy your yield and introduce a new impurity that is difficult to separate.

Q: How do I test for residual hydrazine?

A: Standard HPLC-UV is often insufficient because hydrazine lacks a chromophore.[1]

  • TLC Method: Use a developing stain. Hydrazine reduces ammoniacal silver nitrate (Tollens' reagent) instantly (black spot).

  • Quantitative: Use HPLC with derivatization (e.g., benzaldehyde or 2-hydroxy-1-naphthaldehyde derivatization) to create a UV-active species [1].[1]

Q: Is the dioxane ring stable to these treatments?

A: Yes. The 1,4-dioxane ring is an ether and is stable to the mild bases (hydrazine) and heat used in distillation. However, avoid strong acids (HCl/H2SO4) in methanol, as this could potentially lead to ring-opening or transesterification of the side chain.[1]

References

  • Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Source: Journal of Pharmaceutical and Biomedical Analysis.[3] Context: Review of analytical and remediation strategies for hydrazine in pharma.

  • Purification of 1,4-dioxan-2-one by crystallization. Source: US Patent 5,391,768. Context: Demonstrates solubility profiles and crystallization techniques for dioxane-ring derivatives.

  • Removal of excess hydrazine hydrate. Source: ResearchGate / Organic Process Research & Development Discussions. Context: Practical community consensus on azeotropic removal using toluene/xylene.

  • Phthalic anhydride: a valuable substrate in organic transformations. Source: RSC Advances. Context: Detailed chemistry of phthalic anhydride reacting with hydrazine to form insoluble phthalhydrazide.

Technical Support Center: Optimizing Recrystallization of Dioxane Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of dioxane acetohydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this important class of compounds. Drawing from established principles of physical organic chemistry and extensive field experience, this document offers troubleshooting guides and frequently asked questions to enhance the purity, yield, and consistency of your final product.

Introduction: The Crystallization Challenge

Dioxane acetohydrazides are a pivotal class of intermediates in pharmaceutical development.[1][2] Their purification via recrystallization, while a cornerstone of organic chemistry, is often fraught with challenges.[1][3] The unique molecular architecture of these compounds—featuring the polar, hydrogen-bond accepting dioxane moiety and the versatile acetohydrazide group—demands a nuanced approach to solvent selection and process optimization.[4][5] Issues such as "oiling out," polymorphism, and low recovery rates are common hurdles that can impede the progress of research and development.[1][6] This guide provides a systematic framework for overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for dioxane acetohydrazides?

A1: The ideal solvent should exhibit a steep solubility curve for the dioxane acetohydrazide, meaning it should dissolve the compound sparingly at room temperature but completely at its boiling point.[7] Key molecular features to consider are:

  • Polarity: Dioxane itself is a relatively non-polar ether but is miscible with water due to its hydrogen bond accepting oxygen atoms.[8][9] The acetohydrazide group is polar and capable of both donating and accepting hydrogen bonds. Therefore, a solvent of intermediate polarity is often a good starting point.

  • Hydrogen Bonding: Solvents that can engage in hydrogen bonding, such as alcohols (ethanol, methanol, isopropanol), can be effective.[10][11] However, overly strong interactions can sometimes inhibit crystallization.

  • "Like Dissolves Like": While a useful heuristic, it's an oversimplification. A solvent with similar functional groups can be a good solubilizer.[10] For instance, solvents containing ether or amide functionalities might be considered.

Q2: My dioxane acetohydrazide is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.[12] To mitigate this:

  • Reduce Supersaturation Rate: Cool the solution more slowly to give the molecules adequate time to orient themselves into a crystal lattice.[6]

  • Use a Lower-Boiling Solvent: If the compound's melting point is the issue, a solvent with a lower boiling point may prevent the compound from melting before it crystallizes.

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture and add a small amount of additional solvent to decrease the saturation level.[12]

  • Employ a Mixed-Solvent System: Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until slight turbidity is observed.[13][14][15] This can lower the solubility of the compound without drastically reducing the temperature.

Q3: How can I improve the yield of my recrystallized dioxane acetohydrazide?

A3: Low yield is a common issue that can often be traced back to several factors:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7][15] Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, significant loss can occur.[15] Ensure the filtration apparatus is pre-heated.

  • Inadequate Cooling: Ensure the solution is cooled sufficiently. An ice bath can often maximize crystal formation after initial cooling to room temperature.[15]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve the product.[15]

Q4: Can I use a mixed-solvent system for my dioxane acetohydrazide? If so, how do I choose the right pair?

A4: Yes, mixed-solvent systems are often very effective.[13][14][16] The ideal pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[16][17] The two solvents must be miscible with each other.[14][17]

  • Common Pairs: For dioxane acetohydrazides, consider pairs like ethanol/water, methanol/water, or ethyl acetate/hexane.[10][14]

  • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the onset of precipitation.[13][18] Reheat to get a clear solution, and then allow it to cool slowly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent used).- The compound has formed a supersaturated solution.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - Cooling is too rapid.- The melting point of the compound is lower than the solvent's boiling point.- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[12]- Consider a different solvent or a mixed-solvent system.[15]- Perform a preliminary purification step (e.g., column chromatography) if impurities are significant.[19]
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution.[15]- Pre-heat the filtration apparatus.[15]- After cooling to room temperature, place the flask in an ice bath.[15]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.
Crystals are Very Fine or Needle-like - Rapid crystallization.- Slow down the cooling process. Insulate the flask to allow for gradual cooling.- Consider a different solvent system that promotes the growth of more robust crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate small test tubes, add a small amount of the crude dioxane acetohydrazide to ~0.5 mL of various test solvents. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.

  • Dissolution: Dissolve the crude dioxane acetohydrazide in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until a faint cloudiness persists.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water10010.280.1Good for polar compounds, often used as an anti-solvent.[10]
Ethanol784.324.5A versatile solvent for many organic compounds.[10][20]
Methanol655.132.7Similar to ethanol but more polar and lower boiling point.[20][21]
Isopropanol823.918.3Less polar than ethanol.
Ethyl Acetate774.46.0A moderately polar solvent.[10][20]
Acetone565.120.7A polar aprotic solvent.[20][21]
Tetrahydrofuran (THF)664.07.6A non-polar ether, miscible with water.[10][20]
1,4-Dioxane1014.82.2Non-polar ether, miscible with water.[8][9][20]
Toluene1112.42.4A non-polar aromatic solvent.[22][23]
Hexane690.11.9A non-polar solvent, often used as an anti-solvent.[10][21]

Visualizations

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Workflow start Start: Crude Dioxane Acetohydrazide solubility_test Test Solubility in Various Solvents (Hot & Cold) start->solubility_test single_solvent Ideal Single Solvent Found? solubility_test->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes mixed_solvent Select Miscible Good/Poor Solvent Pair single_solvent->mixed_solvent No end_product Pure Crystals perform_single->end_product perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->end_product

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Understanding Oiling-Out in Crystallization Processes. (2024, December 25). Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.). Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]

  • Need a purification method for a free hydrazone. (2021, July 26). Reddit. Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved from [Link]

  • Pharmaceutical Crystallization. (2011). Crystal Growth & Design, 11(6), 2147-2152. Retrieved from [Link]

  • Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Method of producing high-purity hydrazine. (n.d.). Google Patents.
  • 1,4-Dioxane. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved from [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024, April 30). ResearchGate. Retrieved from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Solvent: 1,4-dioxane. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. (2021). ChemRxiv. Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(64), 39155-39166. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

  • Solvent Polarities. (n.d.). Retrieved from [Link]

  • Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]

Sources

Preventing hydrolysis of 2-(1,4-Dioxan-2-yl)acetohydrazide during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers handling 2-(1,4-Dioxan-2-yl)acetohydrazide . It synthesizes stability data of the 1,4-dioxane pharmacophore with the known hydrolytic instability of the hydrazide moiety.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Prevention of Hydrolytic and Oxidative Degradation during Storage

Core Directive: The "Dual-Threat" Stability Profile

As a Senior Application Scientist, I must clarify that this compound presents a unique stability challenge due to two distinct reactive moieties. You are not just fighting moisture; you are fighting a synergistic degradation cycle.

  • The Hydrazide Moiety (-CONHNH₂): This is the primary instability point. It is chemically prone to hydrolysis , converting into 2-(1,4-dioxan-2-yl)acetic acid and releasing toxic hydrazine. This reaction is catalyzed by both acid/base and autocatalyzed by moisture absorption.

  • The 1,4-Dioxane Ring: While chemically robust, this ether ring is a known peroxide former upon exposure to atmospheric oxygen.[1] Peroxides can induce oxidative cleavage of the hydrazide, accelerating degradation.

The Golden Rule: Storage protocols must simultaneously exclude Water (to stop hydrolysis) and Oxygen (to stop peroxidation).

Troubleshooting Guide (Q&A)

Q1: The white powder has turned into a sticky, off-white gum. Is it salvageable?

Diagnosis: Hygroscopic Failure & Hydrolysis Onset. Hydrazides are capable of hydrogen bonding with atmospheric water. If the powder becomes gummy (deliquescence), it has absorbed significant moisture. This water immediately initiates hydrolysis.

  • Technical Insight: The "gum" phase creates a concentrated aqueous micro-environment, accelerating the reaction kinetics

    
    .
    
  • Action: Discard. Purification is difficult because the hydrolysis product (the acid) often co-crystallizes or forms an intractable oil with the remaining hydrazide.

Q2: LC-MS analysis shows a new peak with a mass shift of -14 Da. What is this?

Diagnosis: Confirmed Hydrolysis. The hydrolysis reaction converts the hydrazide (


) to the carboxylic acid (

).
  • Mass Calculation:

    • Loss of Hydrazine moiety (

      
      ): 
      
      
      
      Da
    • Gain of Hydroxyl group (

      
      ): 
      
      
      
      Da
    • Net Shift:

      
       Da.
      
  • Action: If the impurity is <5%, you may repurify via recrystallization (avoiding aqueous solvents). If >5%, resynthesize or purchase fresh stock.

Q3: I detected a "sweet" organic odor upon opening the vial. Is this normal?

Diagnosis: Critical Containment Breach (Peroxide Alert). Pure this compound should be odorless or have a faint amine smell. A sweet, ether-like odor suggests the degradation of the dioxane ring or the presence of volatile cleavage products.

  • Safety Warning: This could indicate peroxide formation.[1] Do not distill or heat this material.[2]

  • Action: Test for peroxides using starch-iodide paper. If positive, quench immediately with a reducing agent (e.g., sodium thiosulfate) and dispose.

Experimental Protocols

Protocol A: The "Zero-Headspace" Storage System

Standard storage in a screw-cap vial is insufficient for long-term stability.

  • Primary Container: Transfer the material into an amber glass vial (Class 1 hydrolytic resistance).

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate to <10 mbar for 30 minutes to remove surface-adsorbed moisture.

    • Backfill with Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

  • Sealing: Cap tightly under the Argon atmosphere. Wrap the cap-neck interface with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Containment: Place the sealed vial inside a heat-sealable aluminized Mylar bag containing a sachet of silica gel and an oxygen scavenger. Heat seal the bag.

  • Environment: Store at -20°C .

Protocol B: Hydrazine Purity Check (Derivatization HPLC)

Direct UV detection of hydrazine is poor. This protocol uses benzaldehyde to trap released hydrazine, ensuring the material is safe and pure.

Reagents:

  • Benzaldehyde (excess)

  • Acetonitrile (ACN) / Water (0.1% Formic Acid)

Method:

  • Dissolve 10 mg of sample in 1 mL ACN.

  • Add 50 µL Benzaldehyde.

  • Incubate at RT for 15 mins. (Reacts with free hydrazine to form benzalazine).

  • Run HPLC: C18 Column, Gradient 5-95% ACN.

  • Analysis: Look for the Benzalazine peak (highly UV active at 300-350 nm).

    • Absence: No free hydrazine (Intact Hydrazide).

    • Presence: Hydrolysis has occurred.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the competing degradation pathways you must prevent.

DegradationPathways Compound 2-(1,4-Dioxan-2-yl) acetohydrazide Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O Peroxide Dioxane Hydroperoxide Compound->Peroxide Radical Mechanism Moisture Moisture (H₂O) + Acid/Base Catalysis Moisture->Intermediate Oxygen Atmospheric O₂ + Light Oxygen->Peroxide Acid 2-(1,4-Dioxan-2-yl) acetic acid (Mass -14 Da) Intermediate->Acid Hydrazine Hydrazine (TOXIC) Intermediate->Hydrazine RingOpen Ring Cleavage Products Peroxide->RingOpen Oxidative Degradation

Figure 1: Mechanistic pathways showing Hydrolysis (Top) and Peroxidation (Bottom).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. While DMSO is a good solvent, it is hygroscopic. Over time, DMSO absorbs water from the air, which will hydrolyze the hydrazide. Alcohols (Methanol/Ethanol) can undergo alcoholysis (trans-esterification analog), converting the hydrazide into an ester and releasing hydrazine, especially if trace acid is present.

  • Best Practice: Store as a solid. Prepare solutions immediately before use.

Q: Why is the "Mass -14 Da" shift so specific? A: It is the definitive signature of hydrazide hydrolysis.



If you see a peak at 

, your compound is degrading.

Q: Is the compound light sensitive? A: Yes, indirectly. Light (UV) generates free radicals that initiate the peroxidation of the 1,4-dioxane ring. Always use amber glass or wrap containers in foil.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,4-Dioxane (Peroxide Formation Risks). Retrieved from [Link]

  • University of Southern California. (2025). Organic Peroxide Formers: Identification and Storage. USC Environmental Health & Safety. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • Nj.gov. (n.d.). Hydrazine Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Troubleshooting low reactivity of 2-(1,4-Dioxan-2-yl)acetohydrazide in condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Guide: Low Reactivity of 2-(1,4-Dioxan-2-yl)acetohydrazide Ticket ID: #RXN-DIOX-HYD-001 Responder: Senior Application Scientist, Process Chemistry Unit

Executive Summary

You are encountering low reactivity with This compound during condensation reactions with carbonyls (aldehydes/ketones).

This is a common bottleneck with heterocyclic acetohydrazides. The specific challenge here is twofold:

  • Electronic Deactivation: The 1,4-dioxane ring exerts a mild electron-withdrawing inductive effect (

    
    ), which propagates through the methylene spacer, lowering the nucleophilicity of the terminal nitrogen (
    
    
    
    ).
  • Equilibrium Stagnation: Hydrazone formation is reversible. The hydrophilic nature of the dioxane ring can retain water molecules in the solvation shell, hindering the dehydration step required to drive the equilibrium forward.

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-performance catalytic interventions.

Part 1: Diagnostic & Decision Logic

Before altering your protocol, use this logic flow to identify the bottleneck.

TroubleshootingLogic Start Start: Low Reactivity observed Solubility Is the Hydrazide fully soluble? Start->Solubility CheckSolvent Switch Solvent: Try MeOH, EtOH, or DMF Solubility->CheckSolvent No Catalyst Is an Acid Catalyst present? Solubility->Catalyst Yes CheckSolvent->Catalyst AddAcid Add 5-10 mol% AcOH or pTSA Catalyst->AddAcid No WaterControl Is Water being removed? Catalyst->WaterControl Yes AddAcid->WaterControl Scavenge Add 4Å Mol Sieves or Dean-Stark WaterControl->Scavenge No Nuclear Nuclear Option: Use Sc(OTf)3 or Aniline WaterControl->Nuclear Yes (Still Slow)

Figure 1: Decision matrix for troubleshooting hydrazide condensation failures. Follow the path to identify the missing variable.

Part 2: Technical FAQs & Protocols

Tier 1: The Basics (Standard Optimization)

Q: I am refluxing in Ethanol with no catalyst. Why is the yield <20%? A: Hydrazides are less nucleophilic than hydrazines due to the adjacent carbonyl group (amide resonance). The reaction requires acid catalysis to activate the electrophile (the ketone/aldehyde). Without acid, the activation energy is too high.

  • Protocol Adjustment: Add 5–10 mol% Acetic Acid (AcOH) .

  • Why: This protonates the carbonyl oxygen of your coupling partner, making it susceptible to attack by the hydrazide.

Q: My starting material doesn't dissolve in Ethanol. Can I use DMSO? A: Avoid DMSO if possible. While it dissolves the dioxane-hydrazide well, DMSO is hygroscopic and difficult to remove, which hurts the equilibrium.

  • Recommended Solvent System:

    • Methanol (MeOH): Higher solubility for polar hydrazides.

    • THF/DMF (9:1): If you need non-protic conditions.

    • 1,4-Dioxane: Using the parent motif as the solvent can sometimes improve solubility via "like-dissolves-like" interactions.

Tier 2: Advanced Troubleshooting (Equilibrium Management)

Q: The reaction goes to 50% conversion and stops. Adding more acid doesn't help. A: You have hit the equilibrium wall . The reaction produces water as a byproduct. If water is not removed, the hydrolysis rate (reverse reaction) equals the condensation rate.

Data: Impact of Water Removal on Yield

Method Water Removal Mechanism Typical Yield Imp. Notes
Standard Reflux None Baseline Equilibrium limited.
Molecular Sieves Physical Adsorption +15-30% Use sieves (powdered is faster).
Dean-Stark Azeotropic Distillation +20-40% Requires Toluene/Benzene (solubility issues possible).

| Chemical Scavenger | Orthoformate | +40-50% | Triethyl orthoformate consumes water chemically. |

Protocol Adjustment (Chemical Scavenging): Add 1.1 equivalents of Triethyl Orthoformate (TEOF) to the reaction mixture. It reacts irreversibly with the generated water to form ethanol and ethyl formate, driving the equilibrium to completion.

Tier 3: The "Nuclear" Option (Catalytic Activation)

Q: I am using a sterically hindered ketone and the reaction is dead. What now? A: Standard Brønsted acids (AcOH) may not be strong enough. Switch to Lewis Acid Catalysis or Nucleophilic Catalysis .

Option A: Scandium Triflate (


) 
Scandium triflate is a water-tolerant Lewis Acid that coordinates tightly to the carbonyl oxygen, vastly increasing electrophilicity without being deactivated by the basic nitrogen of the hydrazide.
  • Load: 5 mol%

    
    .
    
  • Solvent: MeCN or THF.

  • Mechanism:

    
     acts as a "super-proton," activating the carbonyl even in the presence of water.
    

Option B: Aniline Catalysis (Nucleophilic Catalysis) If the reaction is slow because the attack is slow, add 10 mol% Aniline .

  • Mechanism: Aniline reacts rapidly with the ketone to form a highly reactive Schiff base (Imine) intermediate. Your dioxane-hydrazide then attacks the Schiff base (transimination), which is much faster than attacking the ketone directly.

CatalysisMechanism Ketone Ketone (Substrate) Imine Schiff Base (Activated Intermediate) Ketone->Imine Fast Attack (-H2O) Aniline Aniline (Catalyst) Aniline->Imine Catalysis Product Final Hydrazone Imine->Product Transimination (Rate Determining Step Accelerated) Hydrazide Dioxane-Hydrazide Hydrazide->Product Product->Aniline Catalyst Regenerated

Figure 2: Aniline-catalyzed Transimination.[1][2][3][4][5][6][7][8][9][10][11] The catalyst creates a "fast lane" intermediate (Schiff Base) that is more susceptible to hydrazide attack.

Part 3: Validated Experimental Protocol

Method: Scandium-Catalyzed Condensation (High Success Rate)

  • Preparation: In a dry vial, dissolve This compound (1.0 equiv) and the Carbonyl Partner (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Catalyst: Add Scandium(III) Triflate (

    
    ) (0.05 equiv / 5 mol%).
    
  • Desiccant: Add activated 4Å Molecular Sieves (approx. 100 mg per mmol of substrate).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Note: If using Microwave, heat to 80°C for 20 minutes.

  • Workup: Filter through a Celite pad to remove sieves and catalyst. Concentrate in vacuo.[12]

  • Purification: Recrystallize from EtOH or perform flash chromatography (DCM/MeOH gradient).

References

  • Mechanistic Insight: Formation of oximes and hydrazones (Acid Catalysis). Khan Academy.

  • Lewis Acid Catalysis: Scandium Triflate in Organic Synthesis.[6][13][14] Wikipedia / Eur. J. Org. Chem. [14]

  • Nucleophilic Catalysis: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC (NIH).

  • Dioxane Properties: 1,4-Dioxane: Solvent Properties and Solubility. Wikipedia.

  • Reaction Kinetics: Fast Hydrazone Reactants: Electronic and Acid/Base Effects. ResearchGate.[10]

Sources

Technical Support Center: Stability Protocols for 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #DX-HYD-001 Status: Active Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-(1,4-Dioxan-2-yl)acetohydrazide is a bifunctional building block containing a robust 1,4-dioxane ether ring and a reactive hydrazide motif. While the dioxane scaffold is chemically resilient, the hydrazide functionality introduces specific stability vulnerabilities that are highly pH-dependent.

The Golden Rule: This compound exhibits divergent degradation pathways . In acidic media, it succumbs to hydrolysis ; in basic media, it is critically susceptible to oxidative decomposition , often catalyzed by trace metals.

Ticket #1: Acidic Instability (Hydrolysis)

Issue: User observes loss of parent compound and appearance of a polar impurity during acidic workup or HPLC analysis in 0.1% TFA.

Technical Diagnosis: The hydrazide group (


) is an "amide-like" structure but with distinct lability. In acidic media (pH < 4), the terminal nitrogen protonates (

). While this protonation initially stabilizes the bond against nucleophilic attack, strong acids or prolonged exposure leads to acid-catalyzed hydrolysis.

The Mechanism:

  • Protonation: The carbonyl oxygen or terminal nitrogen is protonated.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: The C-N bond breaks, releasing hydrazine (as hydrazinium salt) and the corresponding carboxylic acid: 2-(1,4-dioxan-2-yl)acetic acid .

Graphviz Pathway (Acid Hydrolysis):

AcidHydrolysis Substrate 2-(1,4-Dioxan-2-yl) acetohydrazide Protonated Protonated Intermediate (R-C(OH)=NH-NH2)+ Substrate->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Products 2-(1,4-Dioxan-2-yl) acetic acid + Hydrazine Tetrahedral->Products - N2H5+

Caption: Acid-catalyzed hydrolysis pathway converting the hydrazide to its corresponding carboxylic acid.

Troubleshooting Protocol (Acidic Media):

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for quenching reactions involving this compound.

  • LC-MS Modification: If degradation is observed during analysis, switch mobile phase modifier from 0.1% TFA (pH ~2) to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5).

  • Workup: If an acidic quench is necessary, maintain temperature < 5°C and process immediately.

Ticket #2: Basic Instability (Oxidation & Chelation)

Issue: Reaction mixture turns yellow/brown rapidly in basic buffers (carbonate/hydroxide), accompanied by gas evolution or complex impurity profiles.

Technical Diagnosis: This is not primarily hydrolysis.[1][2] Hydrazides are reducing agents. In basic media (pH > 9), the hydrazide NH becomes susceptible to deprotonation (pKa ~13). The resulting anion is electron-rich and reacts readily with dissolved oxygen.

Critical Nuance (The Dioxane Effect): The 1,4-dioxane ring oxygens can act as weak Lewis bases.[3] In the presence of trace metals (Cu²⁺, Fe³⁺), the dioxane-hydrazide motif may form transient chelates, bringing the metal ion into proximity with the hydrazide, drastically catalyzing oxidative decomposition to diimide and azo species.

Graphviz Pathway (Base Oxidation):

BaseOxidation Start Hydrazide (Neutral) Anion Hydrazide Anion (Deprotonated) Start->Anion Base (pH > 10) Radical Radical/Diimide Intermediates Anion->Radical O2 / Trace Metals (Cu, Fe) Final Carboxylate + N2 (gas) Radical->Final Irreversible Oxidation

Caption: Oxidative degradation pathway in basic media, accelerated by metal catalysis.

Troubleshooting Protocol (Basic Media):

  • Degassing is Mandatory: Sparge all basic buffers with Argon/Nitrogen for 15 mins before use.

  • Add EDTA: Always add 1-5 mM EDTA to basic reaction mixtures to sequester trace metals.

  • Temperature Control: Never heat this hydrazide in base (> 40°C) unless conversion is faster than degradation.

Comparative Stability Data

The following table summarizes the estimated half-life (


) of the hydrazide functionality based on structural analogs (e.g., acetohydrazide) in various media at 25°C.
Media ConditionpH RangeDominant MechanismEst. Stability (

)
Recommendation
1M HCl < 1.0Acid Hydrolysis< 2 HoursForbidden
0.1% TFA ~ 2.0Slow Hydrolysis12 - 24 HoursLimit exposure
PBS / Water 7.0 - 7.4Stable> 2 WeeksOptimal
Sat. NaHCO₃ ~ 8.5Oxidation (Slow)2 - 5 DaysDegas solvents
1M NaOH > 13.0Oxidation (Fast)< 30 MinutesForbidden
Experimental Protocol: pH Stability Assay

To validate the stability of your specific lot of this compound, perform this self-validating check.

Materials:

  • Buffer A: 100 mM Phosphate Buffer (pH 2.0)

  • Buffer B: 100 mM Phosphate Buffer (pH 7.4)

  • Buffer C: 100 mM Carbonate Buffer (pH 10.0)

  • Internal Standard: Caffeine (inert reference)

Procedure:

  • Preparation: Dissolve 10 mg of hydrazide and 5 mg Caffeine in 10 mL of MeOH (Stock Solution).

  • Initiation: Spike 100 µL of Stock Solution into 900 µL of Buffer A, B, and C.

  • Incubation: Hold at 25°C in closed HPLC vials.

  • Analysis: Inject on HPLC (C18 column, Water/Acetonitrile gradient) at

    
    .
    
  • Calculation: Plot the ratio of [Hydrazide Area] / [Caffeine Area] over time.

Pass Criteria:

  • pH 7.4 degradation < 2% over 24h.

  • If pH 10 degradation > 10% and solution turns yellow, oxidation is confirmed. Repeat with 5 mM EDTA.

Frequently Asked Questions (FAQ)

Q1: Can I use this hydrazide for reductive amination with an aldehyde? A: Yes. This is the primary utility. However, the resulting hydrazone is prone to hydrolysis in aqueous acid.[4] Perform the condensation in MeOH/EtOH (neutral) or with a mild acid catalyst (Acetic Acid), then reduce immediately with NaCNBH₃ or STAB (Sodium Triacetoxyborohydride).

Q2: I see two peaks in my NMR/HPLC. Is my compound degrading? A: Not necessarily.

  • Chirality: The 2-position of the dioxane ring is a chiral center. If you purchased a racemic mixture and are using a chiral column, you will see enantiomers.

  • Rotamers: Hydrazides exhibit restricted rotation around the C(O)-N bond (cis/trans amide-like character). In NMR, this often appears as peak doubling or broadening. Run the NMR at 50°C; if the peaks coalesce, they are rotamers, not impurities.

Q3: How should I store this compound long-term? A: Store at -20°C under Argon. The 1,4-dioxane ring is susceptible to peroxide formation over years of exposure to air, and the hydrazide is sensitive to moisture. A desiccant is recommended.

References
  • Mechanism of Acid Hydrolysis: Cox, R. A., & Yates, K. (1984).[5] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry, 62(8), 1613–1619. Link

  • Hydrazide Oxidation: Hamby, H. A., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism. National Institutes of Health (PMC). Link

  • Dioxane Ring Stability: American Chemical Society. (2019). Molecule of the Week: 1,4-Dioxane. Link

  • General Hydrazide Reactivity: Sigma-Aldrich. (n.d.). Acethydrazide Product Information & Stability. Link

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 2-(1,4-Dioxan-2-yl)acetohydrazide vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 2-(1,4-Dioxan-2-yl)acetohydrazide CAS: 2119574-87-5 Role: Key pharmacophore intermediate. The 1,4-dioxane ring is a bioisostere for morpholine and piperazine, often used to modulate solubility and metabolic stability in kinase inhibitors.[1] The hydrazide tail serves as a "warhead" precursor for forming 1,3,4-oxadiazoles, triazoles, or hydrazones.[1]

Guide Scope: This technical guide provides a definitive interpretation of the 1H NMR spectrum for this compound. Unlike standard spectral lists, this guide focuses on comparative validation —distinguishing the target product from its ester precursor (Ethyl 2-(1,4-dioxan-2-yl)acetate) and identifying common synthetic impurities like hydrazine hydrate.

Experimental Protocol: Sample Preparation

To ensure the observation of labile hydrazide protons, specific solvent conditions are required.[1]

Recommended Solvent System
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Why: Chloroform-d (CDCl3) often causes broadening or complete loss of the amide (-NH-) and amine (-NH2) signals due to rapid proton exchange or poor solubility. DMSO-d6 forms strong hydrogen bonds, stabilizing the hydrazide conformation and slowing exchange, resulting in sharp, quantifiable singlets.[1]

Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid hydrazide.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1]

  • D2O Shake (Validation Step): Run the standard spectrum first. Then, add 1 drop of D2O, shake, and re-run.[1] The disappearance of peaks at ~9.1 ppm and ~4.2 ppm confirms the hydrazide identity.[1]

Spectral Assignment & Interpretation

The spectrum is divided into three distinct zones: the labile hydrazide head, the methylene linker, and the dioxane ring core.[1]

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionGroupShift (δ ppm)MultiplicityIntegralKey Diagnostic Feature
1 -NH- (Amide) 8.90 – 9.20 Singlet (br) 1H Disappears with D2O.[2] Downfield due to carbonyl anisotropy.
2 -NH2 (Amine) 4.15 – 4.35 Singlet (br) 2H Disappears with D2O.[1] Broadening indicates H-bonding.
3 Dioxane C2-H 3.65 – 3.75Multiplet1HDeshielded methine; chiral center of the molecule.
4 Dioxane Ring (C3,5,6) 3.30 – 3.60Multiplet (Complex)6HOverlapping axial/equatorial protons.
5 Linker (-CH2-CO-) 2.15 – 2.30Doublet/Multiplet2HUpfield of the ring; couples to C2-H.
Detailed Structural Analysis[1]
Zone A: The Hydrazide System (-CONHNH2)

The most critical validation of the synthesis is the appearance of the hydrazide protons.[1]

  • The Amide Proton (-NH-): Appears downfield (approx.[3] 9.1 ppm).[1] In DMSO, this is often a sharp singlet but can broaden if traces of acid are present.[1]

  • The Terminal Amine (-NH2): Appears around 4.2 ppm. Crucial Note: If the sample contains residual hydrazine hydrate (starting material), you will see a massive broad signal around 4.0–5.0 ppm that integrates incorrectly.[1] The product's -NH2 should integrate to exactly 2H relative to the -NH- (1H).

Zone B: The Dioxane Ring (Chirality Effects)

Unlike unsubstituted 1,4-dioxane (which is a perfect singlet at 3.57 ppm due to rapid chair-chair interconversion averaging), the substitution at Position 2 locks the conformation or creates a persistent chiral environment.[1]

  • Anisochronicity: The protons at C3, C5, and C6 become diastereotopic.[1] You will not see a clean singlet. Instead, expect a "shaggy" multiplet region between 3.3 and 3.6 ppm.[1]

  • C2 Methine: The proton at the substitution site (C2) is unique.[1] It is typically the most downfield ring proton (~3.7 ppm) due to the inductive effect of the attached carbonyl linker.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target hydrazide against its synthetic precursor (the Ethyl Ester) to define "Success" in the reaction.[1]

Comparison Logic: Ester to Hydrazide Conversion

Reaction: Ethyl 2-(1,4-dioxan-2-yl)acetate + N2H4 → this compound + EtOH

FeaturePrecursor: Ethyl EsterTarget: Hydrazide Interpretation
Ethyl Quartet ~4.1 ppm (2H, q)ABSENT Complete loss confirms cleavage of the ethoxy group.
Ethyl Triplet ~1.2 ppm (3H, t)ABSENT Complete loss confirms removal of the terminal methyl.
NH Signals NonePresent (9.1, 4.2 ppm) Appearance confirms hydrazide formation.[1]
Linker Shift ~2.5 ppm~2.2 ppm Slight upfield shift due to change from Ester (more withdrawing) to Hydrazide.[1]
Visualization: Spectral Logic Flow

The following diagram illustrates the decision tree for assigning the spectrum and validating purity.

NMR_Logic Sample Unknown Sample (DMSO-d6) Check_Ethyl Check 4.1 ppm (q) & 1.2 ppm (t) Sample->Check_Ethyl Ethyl_Present Signals Present: Incomplete Reaction (Ester Impurity) Check_Ethyl->Ethyl_Present Yes Ethyl_Absent Signals Absent: Conversion Successful Check_Ethyl->Ethyl_Absent No Check_NH Check 8.0-10.0 ppm Ethyl_Absent->Check_NH NH_Found Singlet ~9.1 ppm Found Check_NH->NH_Found NH_Missing Missing/Broad: Check Water Content or Solvent (CDCl3?) Check_NH->NH_Missing Check_NH2 Check 4.2 ppm Integration NH_Found->Check_NH2 Int_2H Integral = 2H Pure Product Check_NH2->Int_2H Int_High Integral > 2H Residual Hydrazine Hydrate Check_NH2->Int_High

Figure 1: Logic flow for validating this compound synthesis via 1H NMR.

Troubleshooting & Impurities

Common issues encountered during the analysis of this specific hydrazide.

Residual Hydrazine Hydrate[1]
  • Symptom: A very broad signal appearing anywhere between 4.0 and 6.0 ppm that obscures the product's -NH2 group.

  • Cause: Excess reagent not removed during workup.[1]

  • Solution: Hydrazides are often water-soluble. Avoid aqueous washes.[1] Recrystallize from Ethanol/Ether to remove free hydrazine.[1]

Rotamers
  • Symptom: "Doubling" of peaks (e.g., two small singlets for the amide NH).[1]

  • Cause: Restricted rotation around the C(O)-N bond (cis/trans amide conformers).[1]

  • Verification: Run the NMR at elevated temperature (e.g., 80°C). The peaks should coalesce into a single sharp signal.[1]

Water Contamination[1]
  • Symptom: The H2O signal in DMSO (usually ~3.33 ppm) is huge and overlaps with the Dioxane ring protons.[1]

  • Impact: Makes integration of the ring protons (3.3–3.6 ppm) impossible.[1]

  • Solution: Dry the product thoroughly in a vacuum oven. If the overlap persists, switch to Acetone-d6, moving the water peak to ~2.8 ppm (clear of the ring region).[1]

References

  • Hydrazide Chemical Shifts (General)

    • Title: On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides.
    • Source: ResearchGate / Z.[1] Naturforsch.

    • Link:

  • Dioxane Ring Assignments

    • Title: 1,4-dioxane 1H proton NMR spectrum analysis.
    • Source: Doc Brown's Chemistry.[1]

    • Link:[1]

  • Solvent Effects (DMSO vs CDCl3)

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4]

    • Source: University of Illinois / J. Org.[1] Chem.

    • Link:[1]

  • Synthesis Precursor Data (Ethyl 2-(1,4-dioxan-2-yl)acetate)

    • Title: this compound Information & Precursor Links.[5]

    • Source: BLD Pharm.[1][5]

    • Link:[1]

Sources

Spectroscopic Validation Guide: FT-IR Characterization of 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic validation of 2-(1,4-Dioxan-2-yl)acetohydrazide , a critical pharmacophore linker often used in the synthesis of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, Schiff bases).[1]

Unlike standard spectral libraries that list peaks without context, this guide focuses on comparative analysis . It details how to distinguish the target hydrazide from its synthetic precursor (ethyl 2-(1,4-dioxan-2-yl)acetate) and validates the integrity of the 1,4-dioxane ring system during hydrazinolysis.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into two distinct vibrational domains: the Reactive Head (Hydrazide) and the Structural Tail (Dioxane).[1]

  • The Reactive Head (Acetohydrazide): This region undergoes significant change during synthesis.[1] The conversion of an ester (–COOEt) to a hydrazide (–CONHNH₂) results in a dramatic shift in carbonyl frequency due to the mesomeric effect (+M) of the nitrogen lone pair, which lowers the C=O bond order more effectively than the ethoxy oxygen.[1]

  • The Structural Tail (1,4-Dioxane): This heterocyclic ether acts as an internal spectral standard.[1] Its characteristic C–O–C stretching bands should remain largely invariant, confirming that the harsh reaction conditions (often refluxing hydrazine hydrate) have not degraded the ring.[1]

Comparative Analysis: Precursor vs. Product

The most common application of FT-IR for this molecule is monitoring the reaction progress. The table below outlines the critical "Vanishing" and "Emerging" bands.

Table 1: Spectral Shift Analysis (Ester to Hydrazide)
Vibrational ModePrecursor (Ethyl Ester)Target (Hydrazide)Mechanistic Insight
C=O Stretch 1735 – 1750 cm⁻¹ (Sharp, Strong)1650 – 1680 cm⁻¹ (Amide I, Strong)Red Shift: Resonance delocalization of N-lone pair into C=O reduces bond character (single bond character increases).[1]
N–H Stretch Absent3200 – 3350 cm⁻¹ (Doublet)Emergence: Primary amine (-NH₂) asymmetric and symmetric stretching.[2] Broadening indicates H-bonding.
C–O–C (Ester) 1200 – 1250 cm⁻¹ (Strong)AbsentDisappearance: The C–O single bond of the ester linkage is cleaved.
C–O–C (Ring) 1100 – 1140 cm⁻¹ 1100 – 1140 cm⁻¹ Stability Check: Characteristic cyclic ether breathing mode. Must remain intact.
Amide II Absent1520 – 1550 cm⁻¹ N–H Bending: Coupling of N–H bending and C–N stretching, unique to the hydrazide linkage.[1]

Detailed Band Assignment & Interpretation

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3350 & 3200 cm⁻¹ (N–H Stretching): You will observe a doublet characteristic of the primary amino group (-NH₂). The higher frequency band corresponds to asymmetric stretching, while the lower is symmetric.[1] Note: If this region shows a single broad mound centered at 3400 cm⁻¹, the sample may be wet (O-H stretch from water/ethanol).[1]

  • 2850 – 2960 cm⁻¹ (C–H Stretching): The dioxane ring and the methylene bridge (-CH₂-) contribute to aliphatic C–H stretching. These bands are generally sharp and clustered.[1]

B. The Double Bond Region (1800 – 1500 cm⁻¹)
  • 1660 cm⁻¹ (Amide I): This is the diagnostic peak for the hydrazide. It is primarily C=O stretching but is coupled with C–N stretching.[1]

  • 1620 cm⁻¹ (NH₂ Scissoring): Often appears as a shoulder on the Amide I band.[1]

  • 1530 cm⁻¹ (Amide II): A mixed mode (N–H bending + C–N stretching).[1] Its presence confirms the formation of the amide linkage.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1120 – 1080 cm⁻¹ (Cyclic Ether C–O–C): This is the "heartbeat" of the dioxane ring. It usually appears as a complex, broad band or multiple peaks due to the various conformational modes (chair/boat) of the ring.[1]

  • 870 – 900 cm⁻¹: Ring breathing vibrations specific to 1,4-dioxane.[1]

Experimental Protocol: ATR-FTIR Validation

Methodology adapted for high-throughput QC environments.

Step 1: Instrument Setup
  • Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.[1]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 16 or 32 (sufficient for organic solids).

  • Range: 4000 – 600 cm⁻¹.[1]

Step 2: Sample Preparation
  • Dryness Check: Ensure the sample is fully dried.[1] Residual solvent (Ethanol/Water) will obscure the N–H region (3300 cm⁻¹) and the Amide I region (1640 cm⁻¹ due to H-O-H bending).[1]

  • Crystal Contact: Place ~5 mg of the solid this compound on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Do not over-tighten if using ZnSe.

Step 3: Data Acquisition & Processing
  • Acquire Background (Air).[1]

  • Acquire Sample Spectrum.[1]

  • Baseline Correction: Apply automatic baseline correction if the spectrum slopes due to scattering.[1]

  • Normalization: Normalize to the strongest peak (usually Amide I or Ether C-O) for report generation.[1]

Logic Flow: Synthesis Monitoring & QC

The following diagram illustrates the decision logic for validating the product during synthesis.

SynthesisValidation Start Crude Product Isolated FTIR Acquire FT-IR Spectrum (ATR Method) Start->FTIR CheckCO Check Carbonyl Region (1750 vs 1660 cm⁻¹) FTIR->CheckCO EsterPresent Band at ~1740 cm⁻¹ (Strong) CheckCO->EsterPresent 1740 cm⁻¹ Detected HydrazidePresent Band at ~1660 cm⁻¹ (Amide I) CheckCO->HydrazidePresent Only 1660 cm⁻¹ Fail_Inc FAIL: Incomplete Reaction EsterPresent->Fail_Inc CheckNH Check N-H Region (3200-3400 cm⁻¹) HydrazidePresent->CheckNH NH_Doublet Doublet Observed CheckNH->NH_Doublet No_NH No Bands / Broad OH CheckNH->No_NH CheckDioxane Check Ether Region (1100 cm⁻¹) NH_Doublet->CheckDioxane Fail_Wet FAIL: Wet/Impure No_NH->Fail_Wet Dioxane_OK Strong C-O-C Bands CheckDioxane->Dioxane_OK Pass PASS: Pure Hydrazide Dioxane_OK->Pass

Figure 1: Spectral decision tree for validating the conversion of ethyl 2-(1,4-dioxan-2-yl)acetate to the corresponding hydrazide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Amide I/II and Ether assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 1,4-Dioxane. National Institute of Standards and Technology.[1][3] [1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for Hydrazide N-H doublet vs. Amide bands).

  • Bhaskar, V. H., & Mohite, P. B. (2010).[1][4] Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Journal of Optoelectronics and Biomedical Materials, 2(4), 249-259.[1] (Provides experimental IR data for similar acetohydrazide derivatives).

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of 1,4-dioxane.

Sources

Mass spectrometry fragmentation patterns of dioxane hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Elucidating Dioxane Hydrazides via Mass Spectrometry Subtitle: A Comparative Guide to Fragmentation Mechanisms, Ionization Modes, and Structural Verification

Executive Summary

Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists.

Dioxane hydrazides (e.g., 1,4-dioxane-2-carbohydrazide) represent a critical structural motif in drug discovery, often serving as hydrophilic linkers or pharmacophore scaffolds in fragment-based drug design (FBDD). However, their structural elucidation is complicated by the competing fragmentation pathways of the saturated heterocyclic ether ring and the labile hydrazide tail.

This guide provides an expert-level analysis of the mass spectrometric behavior of dioxane hydrazides. We move beyond basic spectral interpretation to compare Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , offering a definitive protocol for distinguishing these compounds from isobaric impurities.

Structural Basis & Model Compound

To ensure experimental relevance, this guide analyzes 1,4-dioxane-2-carbohydrazide (


, MW 146.14 Da) as the primary model system. The principles described here apply broadly to substituted dioxane hydrazide derivatives.
  • Core Moiety: 1,4-Dioxane ring (Ether linkages, prone to ring opening).

  • Functional Group: Carbohydrazide (

    
    , prone to N-N cleavage and cyclization).
    

Fragmentation Mechanisms: The "Dual-Trigger" Pathway

The fragmentation of dioxane hydrazides is driven by two competing charge-localization sites: the hydrazine nitrogens and the dioxane ether oxygens.

Primary Fragmentation Channels (EI & CID)
  • Hydrazide Cleavage (Pathway A):

    • 
      -Cleavage:  The most dominant pathway in ESI-CID. The amide bond remains intact while the 
      
      
      
      bond breaks, or the entire hydrazide group is lost.
    • Characteristic Neutral Losses:

      • Loss of Ammonia (

        
        , 17 Da):  Common in ESI 
        
        
        
        ions, leading to an acylium ion or a cyclic oxadiazole intermediate.
      • Loss of Hydrazine (

        
        , 32 Da):  Generates the dioxane acylium ion (
        
        
        
        ).
  • Dioxane Ring Disassembly (Pathway B):

    • Ring Opening: In EI (70 eV), the dioxane ring is highly unstable. It fragments via cleavage adjacent to the ether oxygen.

    • Ethylene Extrusion: Successive losses of

      
       (28 Da) and formaldehyde (
      
      
      
      , 30 Da) are diagnostic of the 1,4-dioxane skeleton.
Visualization of Fragmentation Pathways

The following diagram illustrates the competing decay pathways for the protonated molecular ion


.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 147 Acylium Acylium Ion [C5H7O3]+ m/z 115 M_Ion->Acylium - N2H4 (32 Da) Amide Amide Ion [C5H8NO3]+ m/z 130 M_Ion->Amide - NH3 (17 Da) RingOpen Ring Opening Intermediate M_Ion->RingOpen Ring Scission Frag_87 Dioxane Fragment [C4H7O2]+ m/z 87 Acylium->Frag_87 - CO (28 Da) Frag_43 Ethyl-Ether Ion [C2H3O]+ m/z 43 RingOpen->Frag_43 Complex Rearrangement Frag_87->Frag_43 - C2H4O (44 Da)

Figure 1: Competing fragmentation pathways for 1,4-dioxane-2-carbohydrazide under collision-induced dissociation (CID).

Comparative Analysis: EI vs. ESI-MS/MS

Choosing the right ionization mode is critical for sensitivity versus structural information.

Method A: Electron Ionization (EI) - 70 eV
  • Nature: Hard ionization.[1][2]

  • Utility: Structural fingerprinting and library matching.

  • Observed Pattern:

    • Molecular Ion (

      
      ):  Weak or absent (due to labile hydrazide).
      
    • Base Peak: Often m/z 28 (

      
      ) or m/z 31 (
      
      
      
      ) from ring disintegration.
    • Diagnostic Ions: m/z 87 (Dioxane ring fragment), m/z 57.

Method B: Electrospray Ionization (ESI) - Positive Mode
  • Nature: Soft ionization.[1]

  • Utility: Molecular weight confirmation and impurity profiling.

  • Observed Pattern:

    • Molecular Ion: Dominant

      
       at m/z 147.
      
    • Sodium Adduct: Strong

      
       at m/z 169 (common in glass/solvent contamination).
      
    • Dimer:

      
       at m/z 293 (concentration dependent).
      
Performance Comparison Table
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Molecular Ion Stability Low (

relative abundance)
High (

base peak)
Structural Insight Excellent for ring structure verificationExcellent for functional group (hydrazide) confirmation
Sensitivity Moderate (ng range)High (pg range)
Key Limitation Thermal degradation of hydrazideSodium adduct suppression
Recommended Use Initial unknown identificationPK/PD studies & impurity quantification

Experimental Protocol: The "Dual-Verification" Workflow

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in Acetonitrile:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol can react with hydrazides to form hemiacetals over time; Acetonitrile is inert.

    • Acid:[3] Promotes protonation for ESI (

      
      ).
      
  • Concentration: Dilute to 1 µg/mL for ESI; 100 µg/mL for EI (GC-MS).

Step 2: ESI-MS/MS Screening (Direct Infusion)
  • Source Parameters:

    • Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.

  • Scan Mode: Perform a Product Ion Scan of the parent m/z 147.

  • Validation Criteria:

    • Look for the "Hydrazide Signature" : A delta mass of 32 Da (

      
      ) corresponding to the loss of hydrazine.
      
    • If you see M-16 or M-18 only: Suspect hydroxamic acid or amide contamination.

Step 3: EI-GC/MS Confirmation (Derivatization)
  • Note: Hydrazides are thermally unstable in GC injectors.

  • Derivatization Protocol:

    • Mix 50 µL sample with 50 µL Acetone .

    • Incubate at RT for 10 mins.

    • Mechanism: Forms the Acetone Hydrazone derivative (Schiff base formation).

    • Result: The peak shifts by +40 Da (Acetone MW 58 -

      
       18). This confirms the free 
      
      
      
      group definitively.
Workflow Diagram

ExperimentalWorkflow cluster_ESI Pathway A: Soft Ionization (LC-MS) cluster_EI Pathway B: Hard Ionization (GC-MS) Sample Dioxane Hydrazide Sample ESI ESI (+) Direct Infusion Sample->ESI Deriv Derivatization (+ Acetone) Sample->Deriv CID MS/MS CID Target m/z 147 ESI->CID Data_A Confirm Loss: -32 Da (N2H4) CID->Data_A GCMS GC-MS Analysis (Schiff Base) Deriv->GCMS Data_B Confirm Shift: +40 Da GCMS->Data_B

Figure 2: Dual-verification workflow using ESI-CID for fragmentation and GC-MS derivatization for functional group confirmation.

References

  • Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,4-Dioxane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Ionization Modes: EI vs ESI Features. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-(1,4-Dioxan-2-yl)acetohydrazide vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(1,4-Dioxan-2-yl)acetohydrazide and Phenylhydrazine , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

This guide contrasts two distinct hydrazine derivatives used widely in drug discovery. Phenylhydrazine is a highly reactive, nucleophilic aryl hydrazine primarily used for synthesizing indoles and pyrazoles. In contrast, This compound is a stabilized acyl hydrazide (hydrazide of a carboxylic acid) featuring a polar 1,4-dioxane motif. It functions as a robust building block for peptidomimetics and 1,3,4-oxadiazole scaffolds, offering improved solubility and metabolic stability over phenyl-based analogs.

Key Distinction: Phenylhydrazine is a "reagent" driven by high nucleophilicity and redox activity. The Dioxane-hydrazide is a "substrate" designed for controlled ligation and scaffold construction.

Structural & Electronic Analysis

The divergent reactivity of these molecules stems from the electronic environment of the hydrazine (


) core.[1]
Electronic Profiles
FeaturePhenylhydrazine This compound
Structure


Class Aryl HydrazineAliphatic Acyl Hydrazide
Nucleophilicity High . The

-effect dominates, making the terminal

highly nucleophilic despite phenyl withdrawal.
Moderate/Low . The adjacent carbonyl group (

) delocalizes the lone pair on the internal nitrogen, reducing overall nucleophilicity.
Basicity Weak base (

for conjugate acid).
Very weak base. The amide-like resonance renders the internal nitrogen non-basic.
Redox Stability Unstable . Prone to oxidation (air/light) to form diazonium species or radicals.Stable . Resistant to oxidative degradation under standard conditions.
Solubility Lipophilic (Organic solvents).Amphiphilic (Water/Alcohol soluble due to dioxane ether oxygens).
Mechanistic Visualization

The following diagram illustrates the electronic delocalization that dictates their reactivity.

ElectronicEffects cluster_0 Phenylhydrazine (High Reactivity) cluster_1 Dioxane-hydrazide (Stabilized) PH Phenyl-NH-NH2 Resonance_PH Lone pair delocalized into Phenyl Ring (Internal N less basic) PH->Resonance_PH AlphaEffect Terminal NH2 Alpha-Effect Active (High Nucleophilicity) PH->AlphaEffect DH R-C(=O)-NH-NH2 Resonance_DH Strong Resonance with C=O (Amide-like stability) DH->Resonance_DH Major Contributor Nucleo_DH Terminal NH2 Attenuated Nucleophilicity (Requires Activation) DH->Nucleo_DH

Figure 1: Electronic delocalization pathways affecting nucleophilicity.

Reactivity Profiles & Applications

Carbonyl Condensation (Hydrazone Formation)
  • Phenylhydrazine: Reacts rapidly with aldehydes/ketones to form phenylhydrazones . This reaction often proceeds without acid catalysis due to the high nucleophilicity of the hydrazine.

    • Application: Characterization of sugars (Osazone formation), Fischer Indole Synthesis.

  • Dioxane-hydrazide: Reacts with aldehydes/ketones to form acylhydrazones . This reaction is slower and typically requires acid catalysis (e.g., acetic acid) or dehydration conditions (ethanol reflux).

    • Application: Linker chemistry, dynamic combinatorial libraries, metal coordination (acylhydrazones are excellent ligands).

Heterocyclization Pathways

This is the most critical divergence in application.

  • Pathway A: Fischer Indole Synthesis (Phenylhydrazine only) Upon heating with a ketone and Lewis acid (

    
     or Polyphosphoric acid), phenylhydrazones undergo a [3,3]-sigmatropic rearrangement to form indoles. The dioxane-hydrazide cannot undergo this reaction  as it lacks the aromatic ring required for the rearrangement.
    
  • Pathway B: 1,3,4-Oxadiazole Formation (Dioxane-hydrazide only) The acylhydrazone formed from the dioxane-hydrazide can be cyclized using dehydrating agents (

    
    , Burgess reagent, or 
    
    
    
    ) to form 2,5-disubstituted-1,3,4-oxadiazoles. This is a key reaction in medicinal chemistry to create bioisosteres of amides/esters.

ReactionPathways cluster_PH Phenylhydrazine Pathway cluster_DH Dioxane-hydrazide Pathway Aldehyde Aldehyde/Ketone (R-C=O) Phenylhydrazone Phenylhydrazone (Intermediate) Aldehyde->Phenylhydrazone Acylhydrazone Acylhydrazone (Stable Linker) Aldehyde->Acylhydrazone PH Phenylhydrazine PH->Phenylhydrazone + Aldehyde Indole Indole Scaffold (Fischer Synthesis) Phenylhydrazone->Indole Acid/Heat [3,3]-Sigmatropic DH Dioxane-acetohydrazide DH->Acylhydrazone + Aldehyde (Cat. AcOH) Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Acylhydrazone->Oxadiazole Dehydration (POCl3 or I2)

Figure 2: Divergent synthetic pathways for scaffold construction.

Experimental Protocols

The following protocols validate the reactivity differences using 4-chlorobenzaldehyde as a standard electrophile.

Protocol A: Synthesis of Acylhydrazone (Dioxane-hydrazide)

This protocol demonstrates the stability and slower kinetics of the hydrazide.

  • Reagents: this compound (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), Ethanol (0.5 M concentration), Glacial Acetic Acid (catalytic, 5 mol%).

  • Procedure:

    • Dissolve the hydrazide in ethanol (warm if necessary to ensure solubility of the dioxane moiety).

    • Add 4-chlorobenzaldehyde followed by acetic acid.

    • Reflux the mixture for 3–6 hours. (Note: Phenylhydrazine would react at RT).

    • Monitor by TLC (mobile phase: 5% MeOH in DCM). The acylhydrazone typically appears as a lower Rf spot compared to the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Expected Outcome: White/off-white solid. Stable to air.

Protocol B: Synthesis of Phenylhydrazone (Phenylhydrazine)

This protocol highlights high nucleophilicity and oxidation sensitivity.

  • Reagents: Phenylhydrazine (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), Ethanol, Sodium Acetate (1.5 eq, to buffer HCl if using phenylhydrazine hydrochloride).

  • Procedure:

    • Dissolve 4-chlorobenzaldehyde in ethanol.

    • Add Phenylhydrazine dropwise at Room Temperature .

    • Stir for 15–30 minutes. A heavy precipitate (hydrazone) usually forms immediately.

  • Workup: Filter the solid immediately. Wash with cold dilute ethanol.

    • Critical Warning: Do not leave the product in solution for extended periods exposed to air, as it may darken due to oxidation.

  • Expected Outcome: Yellow/Orange solid (conjugation extends into the phenyl ring).

Data Comparison Table
ParameterThis compoundPhenylhydrazine
Reaction Temp Reflux (

)
Room Temp (

)
Time to Completion 3–6 Hours< 30 Minutes
Catalyst Acid Required (AcOH)None / Mild Buffer
Product Color White / ColorlessYellow / Orange
Product Stability High (shelf-stable)Moderate (light sensitive)

Safety & Handling (E-E-A-T)

Phenylhydrazine:

  • Toxicity: Potent hemolytic agent. Causes damage to red blood cells (Heinz body formation). Known carcinogen and skin sensitizer.

  • Handling: Must be handled in a fume hood with double nitrile gloves. Spills should be neutralized with dilute bleach (hypochlorite) to decompose the hydrazine.

This compound:

  • Toxicity: Generally lower acute toxicity than aryl hydrazines, but the 1,4-dioxane moiety is a suspected carcinogen (Group 2B). The hydrazide functional group can inhibit pyridoxal phosphate (Vitamin B6) enzymes if ingested.

  • Handling: Standard laboratory PPE. Avoid dust inhalation. Store in a cool, dry place.

References

  • RSC Publishing. (2012). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Link

  • BenchChem. (2024). A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Link

  • National Institutes of Health (NIH). (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. PMC. Link

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Link

  • GuideChem. 1,4-Dioxan-2-yl Chemical Properties and CAS 4598-47-4 Data. Link

Sources

Elemental analysis data for 2-(1,4-Dioxan-2-yl)acetohydrazide verification

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Verification Guide: Elemental Analysis of 2-(1,4-Dioxan-2-yl)acetohydrazide

Executive Summary

Compound: this compound CAS: 2119574-87-5 Formula:


Molecular Weight:  160.17  g/mol [1][2]

This guide provides a technical framework for verifying the bulk purity of this compound. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural identification, they often fail to detect inorganic impurities, trapped solvents, or moisture—critical issues for hydrazide derivatives. This guide compares Elemental Analysis (CHN Combustion) against these alternatives, establishing it as the definitive method for validating bulk homogeneity in drug development workflows.

Theoretical Baseline & Acceptance Criteria

Before experimental verification, the theoretical composition must be established. For publication-quality purity (J. Org. Chem. / ACS standards), experimental values must fall within


  of these theoretical calculations.
ElementCountAtomic MassTotal Mass ContributionTheoretical % Acceptance Range (

)
Carbon (C) 612.01172.06645.00% 44.60% – 45.40%
Hydrogen (H) 121.00812.0967.55% 7.15% – 7.95%
Nitrogen (N) 214.00728.01417.49% 17.09% – 17.89%
Oxygen (O) 315.99947.99729.96% Not typically measured directly

Comparative Analysis: EA vs. Alternative Methods

Why is Elemental Analysis (EA) necessary when NMR and MS exist? The table below objectively compares the performance of these methods specifically for hydrazide verification.

FeatureElemental Analysis (CHN) 1H-NMR (Quantitative) HRMS (ESI-TOF)
Primary Scope Bulk Purity (Homogeneity)Structural ConnectivityExact Mass / Formula ID
Inorganic Detection Detects non-combustibles (Ash)Invisible (unless nuclei active)Invisible
Solvent/Water Detection Indirectly detected (Values deviate)Visible (if not exchanging)Invisible (usually lost)
Sample Size Required 2–5 mg (Destructive)5–10 mg (Recoverable)< 1 mg (Destructive)
Hydrazide Specifics Detects hydrate formation (High H, Low C/N)Protons on

are broad/exchangeable
Ionization may cause fragmentation
Verdict Gold Standard for Purity Best for StructureBest for Identity

Critical Insight: Hydrazides are hygroscopic. A sample can look perfect by HRMS (which ignores water) but fail EA due to 5% absorbed moisture, which would ruin stoichiometric precision in subsequent synthesis.

Experimental Protocol: CHN Combustion Analysis

Objective: Determine mass percentage of C, H, and N to validate


 purity.
Step 1: Sample Preparation (Crucial for Hydrazides)
  • Drying: this compound must be dried in a vacuum desiccator over

    
     for at least 24 hours at 40°C prior to analysis. Hydrazides avidly bind atmospheric water.
    
  • Homogenization: Grind the solid into a fine powder using an agate mortar to ensure uniform combustion.

Step 2: Instrument Calibration
  • Standard: Acetanilide (

    
    ) is the preferred standard (K-factor calibration).
    
  • Blank Run: Run an empty tin capsule to subtract background atmospheric nitrogen.

Step 3: Combustion Cycle
  • Weighing: Accurately weigh 2.000 ± 0.005 mg of the sample into a tin capsule. Fold hermetically to exclude air.

  • Oxidation: Flash combustion at 975°C with an oxygen pulse. The hydrazide converts to

    
    , 
    
    
    
    , and
    
    
    .
  • Reduction: Gases pass over reduced copper at 650°C to convert

    
     and remove excess oxygen.
    
  • Separation: Gas chromatography (GC) column separates

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures peak areas relative to the standard.

Data Interpretation & Troubleshooting

Use this logic table to interpret your results.

Observation Likely Cause Remediation
All values within

Pass. High purity.Proceed to synthesis.
C Low, N Low, H High Water Contamination. The sample is likely a hydrate or wet.Dry at higher temp (60°C) under high vacuum.
C Low, N Low, H Normal Inorganic Impurity. Silica or salt contamination (non-combustible).Recrystallize (avoid chromatography if silica is the issue).
C High, H High Solvent Trap. Residual dioxane or ethyl acetate.Check 1H-NMR for solvent peaks; lyophilize.
N Low Oxidation. Hydrazide has oxidized to acid or decomposed.Check MS for hydrolysis products; repurify.

Verification Workflow Visualization

The following diagram illustrates the decision logic for validating this compound, integrating EA with orthogonal methods.

VerificationLogic Start Crude 2-(1,4-Dioxan-2-yl) acetohydrazide Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying Method_Split Parallel Analysis Drying->Method_Split NMR 1H-NMR (Structure Check) Method_Split->NMR HRMS HRMS (Identity Check) Method_Split->HRMS EA Elemental Analysis (Purity Check) Method_Split->EA Decision EA Results vs Theory? EA->Decision Pass PASS: Values ± 0.4% (Bulk Purity Confirmed) Decision->Pass Within Limits Fail_Wet FAIL: Low C/N, High H (Hydrate/Solvent) Decision->Fail_Wet Dev > 0.4% Fail_Dirty FAIL: Low C/N/H (Inorganic Salts) Decision->Fail_Dirty Values Drop Action_Dry Re-dry & Retest Fail_Wet->Action_Dry Action_Recryst Recrystallize Fail_Dirty->Action_Recryst Action_Dry->EA Action_Recryst->EA

Figure 1: Integrated verification workflow emphasizing the gatekeeping role of Elemental Analysis.

References

  • American Chemical Society. (2025).[3] Author Guidelines for the Journal of Organic Chemistry: Characterization of New Compounds. ACS Publications.[3][4] [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers.[5] [Link]

  • PubChem. (2025).[6] Compound Summary: this compound (CAS 2119574-87-5).[1][2] National Library of Medicine. [Link]

Sources

Comparative Guide: Crystal Structure Determination of 2-(1,4-Dioxan-2-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,4-Dioxan-2-yl)acetohydrazide represents a critical pharmacophore bridging a lipophilic, conformationally flexible 1,4-dioxane ring with a polar, hydrogen-bond-donating hydrazide linker. This scaffold is increasingly relevant in fragment-based drug discovery for targeting metalloenzymes and protein-protein interactions.

However, the structural elucidation of this derivative is non-trivial. The 1,4-dioxane ring exhibits dynamic isomerism (chair vs. boat conformers), and the hydrazide group (


) introduces complex rotameric freedom.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard—against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) modeling. We provide a validated workflow for synthesis, crystallization, and structural resolution to ensure precise conformational assignment.

Part 1: Comparative Analysis of Structural Determination Methods

For researchers characterizing this compound derivatives, selecting the right analytical tool is dictated by the depth of structural insight required.

Method A: Single Crystal XRD (Gold Standard)
  • Mechanism: Diffraction of monochromatic X-rays by a periodic lattice of a single crystal.[1]

  • Why it wins: It is the only method that unambiguously resolves the specific conformer of the dioxane ring (e.g.,

    
     vs 
    
    
    
    chair) and the precise torsion angles of the hydrazide linker. It directly maps the intermolecular hydrogen bonding network (
    
    
    ,
    
    
    ) responsible for solid-state stability.
Method B: Powder XRD (Bulk Screening)
  • Mechanism: Diffraction from randomly oriented crystallites in a bulk powder.[1]

  • Limitation: While excellent for verifying phase purity (polymorph screening), PXRD cannot easily resolve the atomic coordinates of flexible organic molecules without complex Rietveld refinement, which often fails for unknown solvates of dioxane derivatives.

Method C: DFT Calculation (Theoretical Validation)
  • Mechanism: Quantum mechanical modeling (e.g., B3LYP/6-311G**) to minimize energy.

  • Role: Acts as a validation layer. If the experimental SC-XRD geometry deviates significantly from the DFT gas-phase minimum, it indicates strong crystal packing forces (packing effects) dominating over intrinsic steric preferences.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT (Computational)
Primary Output 3D Atomic Coordinates (

)
1D Diffractogram (

vs Intensity)
Energy Minimized Geometry
Conformational Resolution High (Resolves Dioxane Chair/Boat)Low (Ambiguous for flexible rings)Idealized (Gas phase)
H-Bonding Insight Direct visualization of donor-acceptor distancesInferential (via lattice changes)Theoretical prediction
Sample Requirement High-quality single crystal (

mm)
Polycrystalline powder (

mg)
None (In silico)
Turnaround Time 24–48 Hours (Growth dependent)< 1 Hour12–24 Hours (CPU dependent)

Part 2: Experimental Protocol (Self-Validating Workflow)

To achieve the "Product"—a solved crystal structure—you must control the synthesis and crystallization rigorously. The dioxane ring is prone to disorder if the lattice solvent is not managed.

Step 1: Synthesis of this compound
  • Precursor: Ethyl 2-(1,4-dioxan-2-yl)acetate.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Absolute Ethanol (EtOH).[2]

Protocol:

  • Dissolve 10 mmol of ethyl 2-(1,4-dioxan-2-yl)acetate in 20 mL absolute EtOH.

  • Add 20 mmol (2 equiv.) of hydrazine hydrate dropwise at

    
     to prevent di-hydrazide formation.
    
  • Reflux at

    
     for 4–6 hours. Monitor by TLC (System: 
    
    
    
    9:1).
  • Evaporate solvent under reduced pressure. The residue is often a viscous oil due to the flexible dioxane tail.

Step 2: Crystallization (The Critical Step)
  • Challenge: The dioxane ring flexibility inhibits rapid nucleation.

  • Method: Slow Evaporation from Binary Solvent System.

Protocol:

  • Dissolve the crude hydrazide in a minimum amount of hot Methanol (

    
    ).
    
  • Add Acetonitrile (

    
    ) dropwise until slight turbidity is observed (Antisolvent effect).
    
  • Add a few drops of

    
     to clear the solution.
    
  • Cover the vial with Parafilm, poke 3–4 pinholes, and store at

    
    .
    
  • Validation: Colorless block-shaped crystals suitable for XRD should appear within 48–72 hours.

Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Crucial! Room temperature data often results in high thermal parameters for the dioxane ring oxygens, mimicking disorder).

  • Refinement Strategy: Use SHELXL.[3] If the dioxane ring shows disorder, apply PART instructions to model alternative chair conformations.

Part 3: Structural Analysis & Logic

Visualizing the Workflow

G Ester Ethyl 2-(1,4-dioxan-2-yl)acetate Reflux Reflux (EtOH, 6h) Nucleophilic Acyl Substitution Ester->Reflux Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Reflux Crude Crude Hydrazide (Viscous Oil) Reflux->Crude Evaporation Cryst Crystallization (MeOH/MeCN Diffusion) Crude->Cryst Purification SCXRD SC-XRD (100 K) Data Collection Cryst->SCXRD Harvest Crystal Structure Solved Structure (P21/c Space Group) SCXRD->Structure SHELXL Refinement

Figure 1: Synthesis and structural determination workflow for dioxane-acetohydrazide derivatives.

Key Structural Metrics to Analyze

When you obtain the .cif file, validate your structure against these expected parameters for this compound:

  • Dioxane Conformation:

    • Expect a Chair conformation (lowest energy).

    • Torsion angles (

      
      ) should be near 
      
      
      
      .
    • Alert: If torsion angles deviate (

      
      ), check for "Boat" conformer disorder or packing stress.
      
  • Hydrazide Geometry:

    • The amide moiety usually adopts a trans configuration relative to the carbonyl oxygen and amide hydrogen.

    • Bond Lengths:

      
       (
      
      
      
      Å),
      
      
      (
      
      
      Å).
  • Hydrogen Bonding Network:

    • Primary Interaction: Intermolecular

      
       bonds forming infinite chains (C(4) motif).
      
    • Secondary Interaction:

      
      . This is the specific feature of this derivative. The ether oxygen of the dioxane ring often acts as a weak acceptor, linking parallel chains into 2D sheets.
      

Part 4: References

  • Gagnon, P. E., et al. (1951). "Contribution to the study of hydrazides and their derivatives." Canadian Journal of Chemistry. Link

  • Luo, Y., et al. (2009). "Crystal structure of acetohydrazide, C2H6N2O." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Hermanson, G. T. (1996).[3] "Bioconjugate Techniques."[4] Academic Press. (Reference for hydrazide reactivity standards). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

  • Sheldrick, G. M. (2008).[3] "A short history of SHELX." Acta Crystallographica Section A. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

2-(1,4-Dioxan-2-yl)acetohydrazide is a bifunctional compound combining a cyclic ether (1,4-dioxane moiety) with a hydrazide group. This chemical presents a dual-hazard profile: peroxide formation potential (from the dioxane ring) and strong reducing activity (from the hydrazide).

Critical Warning: Improper disposal of hydrazides is a frequent cause of laboratory accidents. NEVER mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides, Bleach) in a waste stream. The reaction is exothermic and gas-evolving, leading to container over-pressurization or explosion.

Hazard Characterization Table
Hazard CategorySpecific RiskOperational Implication
Reactivity Strong Reducing Agent Incompatible with oxidizers. Violent reaction potential.[1]
Stability Peroxide Former (Suspected) The dioxane ether linkage can form explosive peroxides upon prolonged exposure to air/light.
Toxicity Carcinogen / Sensitizer Treat as a potential carcinogen (related to hydrazine/dioxane). Skin sensitizer.
Regulatory RCRA Hazardous Waste Treat as hazardous organic waste. (Note: Parent 1,4-Dioxane is U-Listed U108).

Pre-Disposal Assessment & Segregation

Before handling the waste, you must validate the chemical state. This is your Self-Validating System to ensure safety.

The "3-Check" Validation Protocol
  • Age Check: If the container is >12 months old or shows crystal formation around the cap, DO NOT OPEN . This indicates potential peroxide formation.[2][3] Contact EHS for remote opening/stabilization.

  • Phase Check: Is the waste solid (pure substance) or liquid (reaction mixture)?

    • Solid: Disposed of in solid waste drums.

    • Liquid: Must be segregated into "Non-Halogenated Organic" streams, ensuring NO OXIDIZERS are present.

  • Oxidizer Screen: Verify the receiving waste carboy does not contain nitric acid or metal oxidizers (Chromium VI, Permanganate).

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, contaminated gloves, weighing boats.

  • Primary Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, Solid."

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Transfer the sealed bag into a wide-mouth HDPE drum (typically blue or white) designated for "Solid Hazardous Waste."

  • Sealing: Ensure the drum lid is clamped shut when not actively adding waste.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or dissolved reagents.[4]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream (e.g., Methanol, Ethanol, DMSO).

  • The "Bucket Test" (Self-Validation):

    • Goal: Prevent run-away reactions in the main carboy.

    • Method: Mix 5 mL of the waste solution with 5 mL of the contents of the current waste carboy in a small beaker inside a fume hood.

    • Observation: Watch for bubbling, heat generation, or color change for 5 minutes.

    • Result: If stable, proceed.[1] If reactive, start a new, separate waste container.[4]

  • Transfer: Pour into a safety carboy (HDPE or Glass) using a funnel.

  • pH Adjustment (Optional but Recommended): Hydrazides are most stable in neutral to slightly alkaline solutions. Avoid strong acidic conditions which can liberate toxic gases.

Deactivation of Spills & Residues

Note: This procedure is for minor spills (<50g) or glassware cleaning. Bulk waste should be incinerated off-site.

Mechanism: Oxidation of the hydrazide to nitrogen gas and water using Sodium Hypochlorite (Bleach).

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (household bleach is sufficient).

  • Controlled Addition:

    • Slowly add the bleach solution to the hydrazide spill/residue.

    • CAUTION: This reaction generates Nitrogen gas (

      
      ) and heat. Add slowly to control foaming.
      
  • Verification: Continue adding bleach until no further bubbling is observed.

  • Final Cleanup: Absorb the neutralized liquid with vermiculite or clay absorbent. Dispose of as solid chemical waste.

Visualized Decision Logic

The following diagram illustrates the critical decision pathways for safe disposal.

DisposalWorkflow Start Waste: this compound CheckAge Check Container Age (>12 Months?) Start->CheckAge PeroxideRisk STOP: Potential Peroxide Risk. Contact EHS/Bomb Squad. CheckAge->PeroxideRisk Yes (Crystals/Old) StateCheck Physical State? CheckAge->StateCheck No (Safe) SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid Bagging Double Bag (Polyethylene) SolidPath->Bagging BucketTest Compatibility Test (Mix 5mL with Carboy sample) LiquidPath->BucketTest Drum Place in Lab Pack Drum (Incineration) Bagging->Drum FailTest Reaction Observed? (Heat/Gas) BucketTest->FailTest Unstable ExistingContainer Add to Solvent Waste Carboy (Non-Halogenated) BucketTest->ExistingContainer Stable NewContainer Start NEW Waste Container Label: 'Hydrazide Waste Only' FailTest->NewContainer

Caption: Decision tree for assessing peroxide risks and determining compatibility with existing waste streams.

Regulatory & Compliance (RCRA)

While this compound does not have a unique P-code, it must be managed under strict RCRA guidelines due to its toxicity and ignitability characteristics.

  • Waste Codes:

    • D001: Ignitable (if in flammable solvent).

    • U108: (Relevant if the parent 1,4-Dioxane is present as a contaminant).

  • Labeling: Labels must read "Hazardous Waste" and list "Hydrazide Derivative" explicitly to warn downstream handlers at the incineration plant.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: this compound. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Wastes (Listed and Characteristic). Retrieved from

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides and Hydrazides. Retrieved from [1]

  • BenchChem. (2025).[5] Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. Retrieved from

Sources

Operational Guide to Personal Protective Equipment for 2-(1,4-Dioxan-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling protocol for 2-(1,4-Dioxan-2-yl)acetohydrazide (CAS No. 2119574-87-5).[1][2] As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory. The recommendations herein are synthesized from the known hazards of its core structural motifs: the 1,4-dioxane ring and the acetohydrazide functional group.

Hazard Profile: A Synthesis of Component Risks

1.1 The 1,4-Dioxane Moiety: Carcinogenicity and Peroxide Formation

The presence of the 1,4-dioxane ring is a significant safety concern. 1,4-Dioxane is a cyclic ether known for several hazardous properties:

  • Carcinogenicity: It is classified as a "select carcinogen" and may cause cancer.[3] The International Agency for Research on Cancer (IARC) lists it as "Possibly carcinogenic to humans" (Group 2B).[4]

  • Organ Damage: Prolonged or repeated exposure can cause damage to the liver, kidneys, and central nervous system.[3][4]

  • Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light, especially on standing or during concentration.[3][5] Distillation can concentrate these peroxides, creating a significant explosion risk.[3]

  • Flammability: It is a highly flammable liquid and vapor.[4]

1.2 The Acetohydrazide Moiety: Toxicity and Reactivity

Hydrazide compounds, such as acetohydrazide, are derivatives of hydrazine and share some of its hazardous characteristics.

  • Toxicity: Acetohydrazide is toxic if swallowed.[6] Hydrazine and its derivatives are known to be corrosive, can cause severe skin and eye damage, and may be toxic to the liver and central nervous system.[7]

  • Irritation: It is known to cause skin and serious eye irritation.[6][8][9]

  • Genotoxicity and Carcinogenicity: Some hydrazides are suspected of causing genetic defects and cancer.[6]

Given these combined risks, handling this compound requires stringent controls to prevent exposure and ensure operational safety.

The Core Directive: Multi-Layered Protective Strategy

A multi-layered approach, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood.[3][10] The fume hood provides critical ventilation to prevent the inhalation of vapors or dust.[5] Use of explosion-proof equipment is recommended due to the flammability risk from the dioxane component.[10]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE. Selections are based on the combined risks of skin/eye irritation, potential carcinogenicity, and toxicity.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Chemical Safety GogglesTightly fitting, conforming to ANSI Z87.1 or EN166 standards.[11]Protects against splashes and potential dust, preventing severe eye irritation.[4][8]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing (e.g., transfers, quenching).Provides full-face protection from corrosive splashes.[7]
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton gloves are recommended for handling 1,4-dioxane.[3][10] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.Butyl rubber offers excellent resistance to dioxane. Always inspect gloves for tears or holes before use.[11]
Body Protection Flame-Resistant Lab CoatMust be fully buttoned with sleeves of sufficient length to prevent skin exposure.[3][10]Protects against splashes and provides a barrier. Flame-resistant material is crucial due to the flammability of the dioxane component.
Chemical ApronRecommended for large-scale operations or when there is a significant splash risk.Offers an additional layer of protection for the torso.
Footwear Closed-Toe ShoesMade of leather or other chemically resistant material. No exposed skin between the shoe and ankle.[10]Protects feet from spills and dropped equipment.
Respiratory Protection Air-Purifying RespiratorRequired only if engineering controls fail or for spill cleanup. Use a full-face respirator with multi-purpose combination (US) or ABEK (EN 14387) cartridges.[3][5] Fit-testing is mandatory.Serves as the last line of defense against inhalation of harmful vapors or aerosols when engineering controls are insufficient.[3][10]

Operational Workflow: A Step-by-Step Safety Plan

This section provides procedural guidance for key stages of handling this compound.

Step 1: Pre-Operation & Storage
  • Designate Area: Clearly mark a designated area within a fume hood for handling the compound.

  • Container Inspection: Upon receipt, inspect the container for damage.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[5] Keep away from heat, ignition sources, and oxidizing agents.[7]

  • Peroxide Check: As a dioxane derivative, containers should be dated upon opening.[5] If stored for an extended period, test for peroxides before use, especially before any heating or distillation step.

Step 2: Weighing and Solution Preparation
  • Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood.

  • Dispensing: Use spark-proof tools for handling the solid.[5]

  • Static Control: Take measures to prevent the buildup of electrostatic charge, such as grounding equipment.[5][10]

  • Cleaning: After dispensing, carefully decontaminate the spatula and weighing vessel before removing them from the fume hood.

Step 3: Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.[12]

  • Collect: Gently sweep the absorbed material into a labeled hazardous waste container.[12] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Waste Disposal
  • Segregation: All waste, including contaminated gloves, paper towels, and absorbent material, must be collected in a dedicated, clearly labeled hazardous waste container.[12] The label should read "Hazardous Waste: this compound".

  • Container: Use a sealed, chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13][14] Do not attempt to dispose of this chemical down the drain.[14]

Visualization of Safety Protocols

To ensure clarity, the following diagrams outline critical decision-making processes for handling this compound.

PPE_Selection_Workflow start Task Assessment: Handling this compound weighing Weighing Solid or Preparing Stock Solution start->weighing reaction Use in Reaction or Transferring Solution start->reaction spill Spill or Emergency Response start->spill ppe_base Standard PPE: - Chemical Goggles - Butyl Gloves - Flame-Resistant Lab Coat weighing->ppe_base ppe_splash Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron reaction->ppe_splash ppe_resp Emergency PPE: - Enhanced PPE - Full-Face Respirator (ABEK Cartridges) spill->ppe_resp

Caption: PPE Selection Workflow based on task.

Waste_Disposal_Pathway cluster_lab Laboratory Operations (in Fume Hood) solid_waste Contaminated Solids: - Gloves, Wipes, Weigh Paper - Spill Absorbent container Labeled Hazardous Waste Container: 'Waste this compound' solid_waste->container liquid_waste Liquid Waste: - Unused Solutions - Reaction Quench liquid_waste->container disposal Licensed Hazardous Waste Disposal Service container->disposal Scheduled Pickup

Caption: Segregation and Disposal Pathway for Waste.

References

  • BLDpharm. This compound.
  • J&K Scientific. This compound.
  • Western Carolina University. Standard Operating Procedure for the use of 1,4-Dioxane.
  • University of California.
  • Cole-Parmer.
  • BenchChem. Personal protective equipment for handling 1,4-Dioxane-2,3-diol, cis-.
  • Sigma-Aldrich.
  • DC Fine Chemicals.
  • BenchChem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • BenchChem.
  • Finar Limited.
  • Vecom Marine. MSDS Hydrazide.
  • Fisher Scientific.
  • DTIC. Safety and Handling of Hydrazine.
  • CymitQuimica. CAS 1068-57-1: Acetohydrazide.
  • CAS Common Chemistry. Acetohydrazide.
  • Organic Syntheses.
  • University of New Mexico.
  • TCI Chemicals.
  • Loba Chemie. ACETHYDRAZIDE FOR SYNTHESIS.
  • SafetyInfo. How to Safely Dispose of Hazardous Waste?.
  • FlynnScientific. School Science Safety | Disposal of Hazardous Waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.